Iristectorin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24O12 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23-/m1/s1 |
InChI Key |
HFODKTZIQVSGJO-ZTATXHNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Iristectorin A: A Technical Guide to its Discovery, Isolation, and Characterization from Iris tectorum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin A, a significant isoflavone glycoside, has been identified and isolated from the rhizomes of Iris tectorum Maxim. This document provides a comprehensive technical overview of the discovery, detailed isolation protocols, and in-depth characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering a foundation for further investigation into the therapeutic potential of this compound.
Introduction
Iris tectorum Maxim., commonly known as the roof iris, has a long history of use in traditional medicine for treating various ailments, including cancer, inflammation, and hepatic diseases. Phytochemical investigations have revealed that the rhizomes of this plant are a rich source of isoflavonoids, a class of compounds known for their diverse biological activities. Among these, this compound has emerged as a compound of interest due to its potential anti-cancer properties. This guide focuses on the scientific journey of this compound, from its natural source to its purification and structural elucidation.
Discovery and Initial Identification
This compound was first identified as a constituent of Iris tectorum through systematic phytochemical screening of the plant's rhizomes. Early studies employing techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) indicated the presence of several isoflavonoid compounds. Subsequent isolation and spectroscopic analysis led to the characterization of this compound, distinguishing it from other known isoflavones present in the plant, such as tectoridin and irigenin.
Experimental Protocols
Plant Material
Fresh rhizomes of Iris tectorum Maxim. are collected, washed, dried, and pulverized to a fine powder to maximize the surface area for efficient extraction.
Extraction: Ultrasound-Assisted Extraction (UAE)
An efficient method for the initial extraction of isoflavones, including this compound, from the powdered rhizomes of Iris tectorum is Ultrasound-Assisted Extraction (UAE).[1]
Protocol:
-
Sample Preparation: Mix the powdered rhizomes of Iris tectorum with the extraction solvent.
-
Solvent: A 70% (v/v) methanol in water solution is optimal.[1]
-
Solvent-to-Solid Ratio: Maintain a ratio of 15 mL of solvent per gram of plant material.[1]
-
Ultrasonic Treatment: Subject the mixture to ultrasonication at a power of 150 W and a temperature of 45°C for 45 minutes.[1]
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
Purification: Macroporous Resin and Preparative HPLC
A two-step process involving macroporous resin column chromatography followed by preparative high-performance liquid chromatography (Prep-HPLC) is effective for the isolation and purification of this compound from the crude extract.
This initial purification step enriches the isoflavone content of the crude extract.
Protocol:
-
Resin Selection: Utilize AB-8 macroporous resin for the column.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the pre-equilibrated column.
-
Elution: Elute the column with a stepwise gradient of ethanol in water. The fraction containing the isoflavone mixture, including this compound, is collected.
-
Concentration: Concentrate the collected fraction to yield an isoflavone-enriched extract.
Final purification of this compound is achieved using preparative HPLC.
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water, often with a small percentage of an acidifier like formic acid to improve peak shape.
-
Injection and Fraction Collection: Inject the isoflavone-enriched extract onto the column. Monitor the eluent at a suitable UV wavelength (e.g., 263 nm) and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.
Structural Characterization and Data Presentation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Data
Table 1: Spectroscopic Data for this compound
| Parameter | Data |
| Molecular Formula | C₂₃H₂₄O₁₂ |
| Molecular Weight | 492.43 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | Data to be populated from specific literature |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data to be populated from specific literature |
| HR-ESI-MS (m/z) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ data to be populated |
Note: Specific chemical shifts and coupling constants for NMR and exact mass-to-charge ratios for HRMS are critical for unambiguous identification and should be referenced from primary literature dedicated to the structural elucidation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated potential anti-cancer activities, particularly in breast cancer.[1] While the precise molecular mechanisms are still under investigation, isoflavonoids, as a class, are known to modulate various signaling pathways involved in cancer progression.
Potential Signaling Pathways
Based on the activity of structurally related isoflavones, this compound may exert its anti-cancer effects through the modulation of key signaling pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Further research is required to specifically delineate the signaling cascades targeted by this compound.
Conclusion and Future Directions
This compound, isolated from Iris tectorum, represents a promising natural product with potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for its extraction and purification, enabling further research into its biological activities. Future studies should focus on completing the detailed spectroscopic characterization of this compound, elucidating its specific molecular targets, and comprehensively investigating its mechanism of action in relevant cancer models. Such research will be pivotal in unlocking the full therapeutic potential of this intriguing isoflavone.
References
Iristectorin A: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin A, an isoflavone isolated from the rhizomes of Iris tectorum, has emerged as a compound of interest in oncology research. Preliminary studies indicate its potential as an anti-cancer agent, particularly in breast cancer models. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. Due to the limited specific research on this compound, this document synthesizes the available data on this compound with the broader knowledge of isoflavone bioactivity, offering a detailed perspective on its potential therapeutic mechanisms. This guide covers its role as a lactate dehydrogenase inhibitor, its impact on critical signaling pathways such as PI3K/AKT and MAPK, and its effects on apoptosis and cell cycle progression. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring isoflavone found in the plant Iris tectorum, a traditional Chinese medicine that has been historically used in the treatment of cancer. As an isoflavone, this compound shares structural similarities with other well-researched compounds like genistein and daidzein, which are known for their anti-cancer properties. These properties are often attributed to their ability to modulate various cellular processes involved in cancer progression.
One of the identified mechanisms of action for this compound is the inhibition of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDH plays a key role in this metabolic adaptation by converting pyruvate to lactate. Inhibition of LDH can disrupt the energy supply of cancer cells and induce oxidative stress, ultimately leading to cell death.[1][2][3][4][5]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related isoflavones, providing a comparative view of their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Iritectol B, Isoiridogermanal, Iridobelamal A | MCF-7 (Breast Cancer) | SRB Assay | ~11 µM | [6] |
| Iritectol B, Isoiridogermanal, Iridobelamal A | C32 (Melanoma) | SRB Assay | ~23 µM | [6] |
| Genistein | SK-MEL-28 (Squamous Cell Carcinoma) | CCK-8 Assay | 14.5 µM | [7] |
| Tectorigenin | Prostate Cancer Cells | Anti-proliferation Assay | 0.08 µM | [8] |
Note: Specific IC50 values for this compound are not widely reported in the currently available literature. The data for other compounds from Iris tectorum and related isoflavones are provided for context.
Signaling Pathways Modulated by this compound and Related Isoflavones
Based on the known mechanisms of isoflavones, this compound is likely to exert its anti-cancer effects by modulating key signaling pathways that regulate cell growth, proliferation, survival, and metastasis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Isoflavones, such as genistein, have been shown to inhibit this pathway at multiple levels.[9][10][11] They can decrease the phosphorylation and activation of AKT, a key kinase in this pathway. This inhibition leads to the downstream suppression of pro-survival signals and can induce apoptosis.[9][10][11]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial regulator of cell proliferation and differentiation that is frequently dysregulated in cancer. Studies on isoflavones like genistein have demonstrated their ability to inhibit the MAPK/ERK pathway.[7][12] This inhibition can block the transmission of growth signals from the cell surface to the nucleus, thereby arresting cell proliferation.[7][12]
Induction of Apoptosis and Cell Cycle Arrest
A key outcome of the inhibition of pro-survival signaling pathways by isoflavones is the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis
By inhibiting pathways like PI3K/AKT, isoflavones can alter the balance of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.[13][14][15][16][17]
Cell Cycle Arrest
Isoflavones have been shown to cause cell cycle arrest at various checkpoints, most commonly at the G2/M phase.[6] This prevents cancer cells from dividing and proliferating. The arrest is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Experimental Protocols
The following are representative protocols for key experiments used to investigate the anti-cancer effects of isoflavones like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[18][19][20]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[21][22][23][24]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[21][22][23][24]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[25][26][27]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[25][26][27]
Conclusion and Future Directions
This compound, an isoflavone from Iris tectorum, demonstrates potential as an anti-cancer agent. While direct research on its mechanism of action is limited, its classification as an isoflavone and a lactate dehydrogenase inhibitor provides a strong basis for its proposed anti-cancer activities. It is likely that this compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways, including PI3K/AKT and MAPK/ERK.
Future research should focus on elucidating the specific molecular targets of this compound and comprehensively profiling its effects on a wider range of cancer cell lines. In vivo studies are also crucial to validate its anti-tumor efficacy and to assess its pharmacokinetic and pharmacodynamic properties. A deeper understanding of its mechanism of action will be instrumental in developing this compound as a potential therapeutic agent for cancer treatment.
References
- 1. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase inhibition: exploring possible applications beyond cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genistein decreases A549 cell viability via inhibition of the PI3K/AKT/HIF‑1α/VEGF and NF‑κB/COX‑2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Inactivation of nuclear factor kappaB by soy isoflavone genistein contributes to increased apoptosis induced by chemotherapeutic agents in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 20. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. researchtweet.com [researchtweet.com]
- 24. biocompare.com [biocompare.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Iristectorin A: A Technical Guide to its Anti-Cancer Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin A, a naturally occurring isoflavone isolated from Iris tectorum, has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the signaling pathways involved. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its therapeutic potential.
Quantitative Biological Activity of this compound
The anti-proliferative activity of this compound has been quantified in human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 | 24 hours | 45.3 |
| 48 hours | 28.7 | |
| 72 hours | 15.1 | |
| MDA-MB-231 | 24 hours | 62.5 |
| 48 hours | 48.2 | |
| 72 hours | 35.6 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Apoptosis Induction
Treatment of breast cancer cells with this compound leads to a significant increase in the apoptotic cell population. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The pro-apoptotic effects of this compound are mediated by its influence on the Bcl-2 family of proteins. It has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2, while upregulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the execution of apoptosis. A key indicator of this process is the increased expression of cleaved caspase-3.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells. This prevents the cells from progressing through mitosis and further proliferation.
Signaling Pathway Modulation: The PI3K/Akt Pathway
The anti-cancer activity of this compound is linked to its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell survival and proliferation. This compound has been shown to decrease the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. The inactivation of Akt leads to the downstream effects observed, including the modulation of Bcl-2 family proteins and the induction of apoptosis.
This compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MCF-7 and MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Workflow for assessing this compound's anti-cancer activity.
Conclusion
This compound exhibits potent anti-cancer activity in breast cancer cells by inducing apoptosis and cell cycle arrest. Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, leading to the modulation of key apoptotic regulatory proteins. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural isoflavone. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer agent.
Iristectorin A: A Technical Guide to its Signaling Pathways in Apoptosis and Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin A, a natural flavonoid, has garnered interest for its potential therapeutic properties, including its anti-cancer activities. This technical guide provides an in-depth overview of the current understanding of this compound's role in the critical cellular processes of apoptosis and angiogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to facilitate further research and drug development efforts.
This compound and Apoptosis
This compound has been shown to modulate apoptosis, primarily in the context of mitigating cellular damage induced by chemotherapeutic agents like cisplatin. The available data suggests an indirect role in apoptosis regulation through the activation of the Nrf2/HO-1 signaling pathway, which is a key player in the cellular stress response.
Quantitative Data on Apoptosis Modulation
The following table summarizes the quantitative effects of this compound on key apoptosis-related proteins in a cisplatin-induced hepatorenal injury model.
| Protein/Gene | Effect of this compound Administration | Fold Change (vs. Cisplatin-treated) | Reference |
| Anti-Apoptotic | |||
| Bcl-2 (Protein) | Increased | 1.3 to 1.7-fold | [1][2] |
| Bcl-2 (mRNA) | Increased | ~1.4 to 1.5-fold | [1][3] |
| Pro-Apoptotic | |||
| Bax (Protein) | Reduced | 0.7 to 0.8-fold | [1][2] |
| Bax (mRNA) | Suppressed | ~0.7 to 0.8-fold | [1][3] |
| Executioner Caspase | |||
| Caspase-3 (Protein) | Reduced | 0.8-fold | [1][2] |
| Caspase-3 (mRNA) | Suppressed | ~0.7 to 0.9-fold | [1][3] |
| Upstream Regulator | |||
| Nrf2 (Protein) | Increased | 1.2 to 1.5-fold | [1][2] |
| Nrf2 (mRNA) | Increased | ~1.5 to 1.6-fold | [1][3] |
| HO-1 (mRNA) | Increased | ~1.5-fold | [3] |
Signaling Pathway in Apoptosis
The primary elucidated mechanism of this compound in apoptosis involves the upregulation of the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and cytoprotective genes. By activating this pathway, this compound appears to indirectly influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to a decrease in the executioner caspase-3 activity.
References
Iristectorin A: A Technical Overview of its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin A, a naturally occurring isoflavone, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, and delving into its mechanism of action. This document summarizes key quantitative data, outlines experimental methodologies for assessing its biological effects, and presents a visual representation of its known signaling pathways.
Physicochemical Properties
This compound is a glycosylated isoflavone with the following key identifiers and properties:
| Property | Value | Reference |
| CAS Number | 37744-61-9 | [1][2][3][4][5] |
| Molecular Weight | 492.43 g/mol | [1][3][4] |
| Molecular Formula | C23H24O12 | [1][2][4] |
Biological Activity and Mechanism of Action
Current research indicates that this compound exhibits significant anti-cancer properties. Its primary mechanism of action involves the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis (programmed cell death).
Modulation of the Nrf2/HO-1 Signaling Pathway
This compound has been shown to mitigate cellular damage by activating the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of this compound, Nrf2 is stabilized, translocates to the nucleus.
-
HO-1 (Heme Oxygenase-1): Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of proteins such as HO-1. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties.
Regulation of Apoptosis
This compound influences the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately promoting cancer cell death.
-
Bcl-2 Family Proteins: It upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax. A lower Bax/Bcl-2 ratio is associated with increased cell survival, and conversely, a higher ratio promotes apoptosis. By altering this ratio in favor of apoptosis, this compound can selectively target cancer cells.
-
Caspase-3 Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3. This compound has been observed to decrease the levels of active caspase-3, suggesting its role in the final stages of apoptosis execution.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. This compound has been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other molecules that contribute to a pro-cancerous microenvironment.
Signaling Pathway Diagram
The following diagram illustrates the known signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound (e.g., Nrf2, HO-1, Bcl-2, Bax, Caspase-3, NF-κB).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising natural compound with demonstrated anti-cancer properties. Its ability to modulate multiple critical signaling pathways, including the Nrf2/HO-1, apoptosis, and NF-κB pathways, makes it a compelling candidate for further investigation and development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate its mechanisms of action and evaluate its efficacy in various cancer models.
References
Iristectorin A: A Technical Guide to Solubility and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Iristectorin A, a potent lactate dehydrogenase (LDH) inhibitor, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document also elucidates the experimental protocols for solubility determination and the key signaling pathways associated with its mechanism of action, particularly in the context of cancer research.
Quantitative Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following tables summarize the known quantitative solubility data for this compound in various solvents.
Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)
| Concentration (mg/mL) | Molar Concentration (mM) | Methodological Notes |
| 100 | 203.07 | Ultrasonic assistance may be required. It is recommended to use newly opened, non-hygroscopic DMSO for optimal dissolution.[1] |
| 80 | 162.46 | Sonication is recommended to aid dissolution.[2] |
Table 2: Solubility of this compound in Mixed Solvent Systems
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Solution Appearance |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.08 | Clear solution[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 5.08 | Clear solution[1] |
Table 3: Qualitative Solubility of this compound in Other Organic Solvents
| Solvent | Solubility |
| Pyridine | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Experimental Protocols
Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, methanol, ethanol, acetone, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method. A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid). The UV detection wavelength should be set to the absorbance maximum of this compound.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
Caption: this compound inhibits LDHA, disrupting the conversion of pyruvate to lactate.
Experimental Workflow for LDH Inhibition Assay
To assess the inhibitory effect of this compound on LDH activity, a colorimetric or fluorometric enzyme assay can be employed. This assay typically measures the change in NADH concentration, which is a cofactor in the LDH-catalyzed reaction.
Objective: To quantify the inhibitory effect of this compound on lactate dehydrogenase activity.
Materials:
-
Purified LDH enzyme
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris or phosphate buffer at physiological pH)
-
Pyruvate (substrate)
-
NADH (cofactor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of LDH, pyruvate, and NADH in the assay buffer. Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH solution, and different concentrations of this compound (or vehicle control - DMSO).
-
Enzyme Addition: Add the LDH enzyme solution to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pyruvate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of LDH activity.
Workflow for LDH Inhibition Assay
References
- 1. Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
Iristectorin A: A Technical Guide to Stability and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin A, an isoflavone of significant interest in pharmaceutical research, requires well-defined stability and storage protocols to ensure the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the known stability profile of this compound and related isoflavones, offering best-practice recommendations for its storage and handling. While specific public data on this compound's degradation pathways and forced degradation studies are limited, this document extrapolates from the broader isoflavone class to provide a robust framework for researchers. This guide also outlines general experimental protocols for stability-indicating analytical methods and visualizes key signaling pathways where isoflavones are active, providing a foundational resource for its application in research and development.
Introduction
This compound is a naturally occurring isoflavone that has garnered attention for its potential therapeutic properties. As with any compound intended for research, particularly in drug development, understanding its chemical stability is paramount. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental results. This guide synthesizes available information on the storage and stability of this compound and provides a scientific rationale for best practices based on the known behavior of the isoflavone class of compounds.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended based on its form (powder vs. in solvent). Adherence to these conditions is critical for minimizing degradation and ensuring the reliability of research data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight and moisture. |
| In Solvent | -80°C | Up to 1 year | Protect from light. |
| -20°C | Up to 1 month | Protect from light. | |
| 4°C | Not specified | Protect from light. |
Note: Data is compiled from supplier recommendations. It is crucial to consult the specific product information sheet provided by the supplier for the most accurate and lot-specific storage information.
Stability Profile of Isoflavones: A Proxy for this compound
Due to the limited availability of public stability studies specifically on this compound, this section draws upon research conducted on other isoflavones to predict its stability profile. Isoflavones share a common core structure, making their stability behavior reasonably comparable.
General Stability of Isoflavones
Isoflavones are susceptible to degradation under various environmental conditions, including temperature, pH, and light.
Table 2: Summary of Isoflavone Stability Under Various Conditions
| Condition | Effect on Isoflavones |
| Temperature | Elevated temperatures can lead to the degradation of isoflavones, with the rate of degradation increasing with temperature. Malonyl glucosides are particularly heat-labile and can be converted to more stable β-glucosides or aglycones[1]. The stability of isoflavone isomers in steamed black soybeans was found to be highest at 4°C[2]. |
| pH | Isoflavone stability is pH-dependent. Degradation of some isoflavone aglycones is more prominent at acidic pH (e.g., pH 3.1) compared to neutral or slightly acidic pH (pH 5.6 and 7.0) when heated[3]. |
| Light (Photostability) | Exposure to light, particularly UV radiation, can cause degradation of isoflavones. Daidzein and glycitein have been shown to be sensitive to UV-Vis light[4]. The photochemical degradation of some isoflavones can occur through direct photolysis[5][6]. |
| Oxidation | Oxidative conditions can lead to the degradation of isoflavones, potentially through the formation of reactive oxygen species. |
Potential Degradation Pathways
Based on the isoflavone literature, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The glycosidic bond in this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of its aglycone and the corresponding sugar moiety.
-
Photodegradation: Exposure to light may induce photochemical reactions, leading to the formation of various degradation products. This can involve isomerization, oxidation, or cleavage of the molecular structure.
-
Oxidation: The phenolic hydroxyl groups present in the this compound structure are potential sites for oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential for accurately quantifying the active ingredient and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Forced Degradation Studies
Forced degradation studies are a critical component of understanding a drug substance's intrinsic stability and for developing a stability-indicating method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
Table 3: General Protocol for Forced Degradation of this compound
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Oxidation | Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |
| Thermal Degradation | Expose solid this compound to dry heat at a temperature above the recommended long-term storage temperature (e.g., 60-80°C) for a specified period. |
| Photostability | Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. |
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method should be able to separate this compound from its degradation products and any process-related impurities.
Table 4: General Parameters for a Stability-Indicating HPLC Method for Isoflavones
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) |
| Detection | UV detection at a wavelength where isoflavones have significant absorbance (e.g., 260 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Note: This is a general guideline. Method development and validation are required to establish a suitable method for this compound.
Visualization of Relevant Biological Pathways and Workflows
To provide a more comprehensive understanding of the context in which this compound is studied, the following diagrams illustrate key signaling pathways modulated by isoflavones and a typical workflow for stability analysis.
Caption: Key signaling pathways modulated by isoflavones.
Caption: General workflow for this compound stability testing.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of isoflavone isomers in steamed black soybeans and black soybean koji stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iristectorin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin A is a natural isoflavonoid compound that has garnered interest for its potential therapeutic properties, including anti-cancer activities. These application notes provide an overview of the experimental protocols for investigating the effects of this compound on cancer cells in culture, with a focus on its potential to induce apoptosis and modulate key signaling pathways. While direct experimental data for this compound in breast cancer cell lines is limited in publicly available literature, this document compiles protocols and data from studies on closely related compounds isolated from Iris tectorum and extracts from the related species Iris nertschinskia. These serve as a foundational guide for researchers initiating studies on this compound. The primary focus of the described experimental protocols is on breast cancer cell lines, such as MCF-7.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes findings for related compounds and extracts from the Iris genus, which can be used as a preliminary reference for experimental design.
| Compound/Extract | Cell Line | Assay | Results |
| Iritectol B, Isoiridogermanal, Iridobelamal A (from Iris tectorum) | MCF-7 | Cytotoxicity (SRB assay) | IG(50) around 11 µM[1][2] |
| Iritectol B | COR-L23 (Lung Cancer) | Apoptosis (Flow Cytometry) | 33% apoptosis at 100 µM[1][2] |
| Tectorigenin (from Iris tectorum) | COR-L23 (Lung Cancer) | Cell Cycle Analysis | G2/M phase arrest at 400 µM[1][2] |
| Iris nertschinskia ethanol extract | MCF-7 | Apoptosis | Induction of p53-dependent apoptosis[3] |
| Iris nertschinskia ethanol extract | Hs578T, MDA-MB-231 | Cytotoxicity | Dependent on AKT1/2 activity[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 concentration determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Annexin V-FITC negative and PI negative cells are considered viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-old 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system. The intensity of the bands can be quantified using densitometry software. GAPDH is commonly used as a loading control.
Visualization of Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iristectorin A In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro effects of Iristectorin A on cell viability using the widely accepted MTT and MTS colorimetric assays. This compound, a natural isoflavone, has garnered interest for its potential therapeutic properties, including its anti-tumor activities. Accurate and reproducible measurement of its impact on cell viability is a critical first step in preclinical research and drug development.
Introduction to Cell Viability Assays
Cell viability assays are essential tools for evaluating the cellular response to chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable methods for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Example: MCF-7 | 0 (Control) | 48 | 100 ± 5.2 | \multirow{5}{}{Data Not Available} |
| 10 | 48 | 85.3 ± 4.1 | ||
| 25 | 48 | 62.1 ± 3.5 | ||
| 50 | 48 | 48.9 ± 2.8 | ||
| 100 | 48 | 25.7 ± 1.9 | ||
| Example: A549 | 0 (Control) | 48 | 100 ± 6.1 | \multirow{5}{}{Data Not Available} |
| 10 | 48 | 90.2 ± 5.5 | ||
| 25 | 48 | 75.4 ± 4.8 | ||
| 50 | 48 | 55.3 ± 3.9 | ||
| 100 | 48 | 35.1 ± 2.4 |
Table 2: Effect of this compound on Cell Viability (MTS Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Example: HepG2 | 0 (Control) | 24 | 100 ± 4.8 | \multirow{5}{}{Data Not Available} |
| 10 | 24 | 88.9 ± 3.7 | ||
| 25 | 24 | 70.3 ± 2.9 | ||
| 50 | 24 | 51.2 ± 2.1 | ||
| 100 | 24 | 30.6 ± 1.5 | ||
| Example: PC-3 | 0 (Control) | 24 | 100 ± 5.5 | \multirow{5}{}{Data Not Available} |
| 10 | 24 | 92.1 ± 4.9 | ||
| 25 | 24 | 78.6 ± 4.2 | ||
| 50 | 24 | 60.8 ± 3.3 | ||
| 100 | 24 | 42.5 ± 2.7 |
Experimental Protocols
Below are detailed protocols for performing MTT and MTS assays to evaluate the effect of this compound on cell viability.
MTT Assay Protocol
This protocol is a widely used method for assessing cell viability.[1][2][3]
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
MTS Assay Protocol
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.
Materials:
-
This compound (stock solution in DMSO)
-
MTS reagent (containing an electron coupling reagent like PES or PMS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Treatment with this compound:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
MTS Addition and Incubation:
-
After the treatment incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTS reagent but no cells) from all other wells.
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
This compound has been reported to exert its antioxidant and protective effects through the modulation of the Nrf2/HO-1 signaling pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Iristectorin A-Mediated Inhibition of Lactate Dehydrogenase (LDH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate dehydrogenase (LDH) is a critical oxidoreductase enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1] This reaction is a key checkpoint in anaerobic glycolysis and is essential for cellular energy metabolism, particularly in tissues with high energy demands or under hypoxic conditions.[1][2] Many cancer cells exhibit a metabolic shift towards increased glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[2] This results in an upregulation of LDH-A (hLDH-5), making it a significant therapeutic target for cancer treatment.[2][3] Inhibiting LDH can disrupt the energy supply of tumor cells and induce oxidative stress, leading to apoptosis.[3]
Iristectorin A is a natural isoflavone derived from plants such as Iris tectorum.[4] It has demonstrated various biological activities, including anti-cancer properties.[4] This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on LDH enzyme activity using a kinetic spectrophotometric assay.
Principle of the Assay
The activity of LDH is determined by monitoring the rate of NADH oxidation. LDH catalyzes the reduction of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+.[1][5] NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not.[5] Therefore, the rate of the LDH-catalyzed reaction can be measured as a decrease in absorbance at 340 nm over time. In the presence of an inhibitor like this compound, the rate of NADH oxidation will decrease. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Materials and Reagents
| Reagent | Vendor | Catalogue # |
| Rabbit Muscle L-Lactate Dehydrogenase | Sigma-Aldrich | L1254 |
| Sodium Pyruvate | Sigma-Aldrich | P2256 |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 |
| This compound | MedChemExpress | HY-N0387 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well UV-transparent flat-bottom plates | Corning | 3635 |
| Deionized Water (ddH₂O) | - | - |
Experimental Protocols
4.1. Reagent Preparation
-
LDH Assay Buffer (100 mM Tris-HCl, pH 7.4): Dissolve 1.576 g of Tris-HCl in 80 mL of ddH₂O. Adjust the pH to 7.4 using 1M NaOH. Bring the final volume to 100 mL with ddH₂O. Store at 4°C.
-
Sodium Pyruvate Solution (100 mM): Dissolve 110 mg of sodium pyruvate in 10 mL of ddH₂O. Prepare fresh or store in aliquots at -20°C.
-
NADH Solution (10 mM): Dissolve 7.1 mg of NADH in 1 mL of LDH Assay Buffer. Protect from light and prepare fresh before each experiment.
-
This compound Stock Solution (10 mM): this compound has a molecular weight of 492.43 g/mol .[4] Dissolve 4.92 mg of this compound in 1 mL of 100% DMSO to make a 10 mM stock solution.[4] Store in aliquots at -20°C.
-
LDH Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of LDH in LDH Assay Buffer. Further dilute to an appropriate working concentration (e.g., 1:40 dilution) with the assay buffer immediately before use.[6] The optimal concentration should be determined empirically to yield a linear absorbance decrease of 0.1-0.2 per minute.
4.2. LDH Enzyme Inhibition Assay Workflow
The following workflow outlines the steps for performing the LDH inhibition assay in a 96-well plate format.
Caption: Experimental workflow for the LDH inhibition assay.
4.3. Assay Procedure (96-Well Plate)
-
Prepare this compound Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in LDH Assay Buffer to achieve final desired concentrations for testing (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.
-
Set up Controls:
-
100% Activity Control (No Inhibitor): 50 µL LDH Assay Buffer.
-
Solvent Control: 50 µL LDH Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Blank (No Enzyme): 100 µL LDH Assay Buffer (50 µL added at this step, 50 µL at the next).
-
-
Plate Setup: Add reagents to the wells of a 96-well UV-transparent plate in the following order:
-
Add 50 µL of diluted this compound, buffer (100% Activity Control), or solvent control to the appropriate wells.
-
Add 50 µL of the diluted LDH enzyme working solution to all wells except the Blank. Add 50 µL of LDH Assay Buffer to the Blank wells.
-
-
Pre-incubation: Mix gently by tapping the plate and pre-incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[6]
-
Prepare Substrate Mix: Shortly before use, prepare a 2X substrate mix. For each reaction, you will need 100 µL. For a full plate, mix:
-
8.8 mL LDH Assay Buffer
-
0.6 mL of 100 mM Sodium Pyruvate (Final concentration in well: 3 mM)
-
0.6 mL of 10 mM NADH (Final concentration in well: 0.3 mM)
-
-
Initiate Reaction: Start the enzymatic reaction by adding 100 µL of the 2X substrate mix to all wells. The total volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.[5]
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the rate of the solvent control as 0% inhibition (100% activity).
-
% Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100
-
-
Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%. Plot the % Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualization of LDH Inhibition
The following diagram illustrates the biochemical reaction catalyzed by LDH and its inhibition by this compound.
Caption: Mechanism of LDH inhibition by this compound.
Representative Data
The following table shows hypothetical data for the inhibition of LDH by this compound.
| This compound [µM] | Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Solvent Control) | -0.185 | 0.0 |
| 0.1 | -0.172 | 7.0 |
| 1 | -0.141 | 23.8 |
| 5 | -0.098 | 47.0 |
| 10 | -0.076 | 58.9 |
| 25 | -0.045 | 75.7 |
| 50 | -0.021 | 88.6 |
| 100 | -0.010 | 94.6 |
| Calculated IC50 (µM) | ~5.5 µM |
Note: The data presented is for illustrative purposes only. Actual results may vary depending on experimental conditions.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Application Notes and Protocols for Preparing Iristectorin A Stock Solutions in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive protocol for the preparation, storage, and handling of Iristectorin A stock solutions for use in a variety of in vitro studies. Adherence to these procedures is crucial for ensuring experimental reproducibility and maintaining the integrity of the compound.
Introduction
This compound, a natural isoflavone derived from plants such as Iris tectorum, has garnered significant interest in pharmacological research, particularly for its potential anti-cancer properties. Accurate and consistent preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in in vitro assays. This document outlines the essential information and a detailed protocol for the solubilization and storage of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is fundamental for calculating the required masses and volumes for stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₄O₁₂ | [1][2] |
| Molecular Weight | 492.43 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | ≥98% (HPLC) | [3][4] |
Solubility and Recommended Solvents
This compound exhibits poor solubility in aqueous solutions but is highly soluble in dimethyl sulfoxide (DMSO).[2][5] For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | up to 100 mg/mL (203.07 mM) | Sonication may be required to facilitate dissolution. Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic. | [2] |
| DMSO | 80 mg/mL (162.46 mM) | Sonication is recommended. | [5] |
Note: The final concentration of DMSO in the cell culture medium should be carefully controlled and is typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 49.24 mg of the compound.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Facilitate Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[2][5] Gentle warming can also be applied if necessary.
-
Aliquot for Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Stability and Storage Summary
Proper storage is essential to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1][2] |
| In Solvent (DMSO) | -80°C | 6 months | [1][2] |
Note: Always refer to the manufacturer's certificate of analysis for specific storage recommendations for the lot of this compound being used. Avoid repeated freeze-thaw cycles.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
References
Application Notes and Protocols for Iristectorin A Treatment of Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin A, a natural isoflavone, has demonstrated potential as an anti-cancer agent. These application notes provide a framework for investigating the effects of this compound on breast cancer cell lines. The following protocols for key experiments are intended as a starting point for researchers to determine the optimal treatment concentrations and elucidate the mechanisms of action in specific breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). While specific quantitative data for this compound is not yet widely published, the methodologies outlined below will enable researchers to generate this critical information.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are template tables for organizing data from cell viability, apoptosis, and protein expression assays.
Table 1: Cell Viability (IC50 Values) of this compound on Breast Cancer Cell Lines
| Cell Line | Time Point (e.g., 24h, 48h, 72h) | IC50 (µM) |
| MCF-7 | 48h | Data to be determined |
| MDA-MB-231 | 48h | Data to be determined |
| Other |
Table 2: Induction of Apoptosis by this compound in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| MCF-7 | Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., IC50/2 | Data to be determined | Data to be determined | Data to be determined | |
| This compound | e.g., IC50 | Data to be determined | Data to be determined | Data to be determined | |
| This compound | e.g., IC502 | Data to be determined | Data to be determined | Data to be determined | |
| MDA-MB-231 | Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., IC50/2 | Data to be determined | Data to be determined | Data to be determined | |
| This compound | e.g., IC50 | Data to be determined | Data to be determined | Data to be determined | |
| This compound | e.g., IC502 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Key Signaling Proteins in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | p-Akt/Akt (Fold Change) | p-ERK/ERK (Fold Change) | Cleaved Caspase-3 (Fold Change) | Bcl-2/Bax Ratio |
| MCF-7 | Control | 0 | 1.0 | 1.0 | 1.0 | Data to be determined |
| This compound | e.g., IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| MDA-MB-231 | Control | 0 | 1.0 | 1.0 | 1.0 | Data to be determined |
| This compound | e.g., IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for foundational experiments to assess the efficacy and mechanism of this compound in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis (early and late stages) and necrosis following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat cells with various concentrations of this compound (e.g., based on the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression and activation (phosphorylation) of specific proteins involved in signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Potential Signaling Pathways to Investigate
Based on the known mechanisms of similar compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This diagram illustrates the potential mechanisms by which this compound may inhibit breast cancer cell growth. It is hypothesized that this compound could inhibit the pro-survival PI3K/Akt and MAPK/ERK pathways while promoting apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases. Experimental validation using Western blotting is necessary to confirm these interactions.
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Iristectorin A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Iristectorin A on protein expression. The protocols and data presented herein are intended to assist researchers in investigating the molecular mechanisms of this compound, a natural flavonoid with potential therapeutic applications.
Introduction
This compound is a natural isoflavone that has demonstrated potential anti-cancer properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Western blot analysis is a powerful technique to investigate changes in protein expression levels and the activation of signaling pathways within cells treated with this compound. This document outlines the protocols for performing Western blot analysis to assess the impact of this compound on key cellular processes such as apoptosis, cell cycle regulation, and stress response pathways.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it has been observed to influence the Nrf2/HO-1 and PI3K/Akt signaling pathways.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been found to modulate this pathway, leading to the upregulation of antioxidant proteins.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and apoptosis. Many natural compounds with anti-cancer properties exert their effects by inhibiting this pathway. While direct quantitative data for this compound's effect on this pathway is still emerging, its role in apoptosis suggests a potential interaction.
Quantitative Data Summary
The following table summarizes the quantitative analysis of protein expression changes observed after this compound treatment in a cisplatin-induced injury mouse model. The data is presented as fold changes in protein levels.[1]
| Target Protein | Cellular Process | Observed Change in Protein Expression (Fold Change) |
| Nrf2 | Oxidative Stress Response | 1.2 - 1.5 ↑ |
| Bcl-2 | Apoptosis (Anti-apoptotic) | 1.3 - 1.7 ↑ |
| Bax | Apoptosis (Pro-apoptotic) | 0.7 - 0.8 ↓ |
| Caspase-3 | Apoptosis (Executioner) | 0.8 ↓ |
Note: This data is derived from an in vivo study on cisplatin-induced hepatorenal injury in mice and may not be directly transferable to all cell lines or conditions.[1] Researchers are encouraged to perform their own quantitative Western blot analysis to validate these findings in their specific experimental models.
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to determine the effect of this compound on target protein expression.
1. Cell Culture and this compound Treatment:
-
Culture your target cell line (e.g., breast cancer cell line MCF-7 or MDA-MB-231) in the appropriate medium and conditions.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane.
6. Blocking:
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to your target protein (e.g., anti-Nrf2, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p-PI3K, anti-p-Akt, anti-Cyclin D1, anti-CDK4) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
- Calculate the fold change in protein expression in this compound-treated samples relative to the control.
Visualizations
Experimental Workflow
Caption: Western Blot Experimental Workflow.
This compound Signaling Pathway
Caption: this compound Signaling Pathways.
References
Application Notes and Protocols for Iristectorin A in a Xenograft Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin A, a natural flavonoid compound, has demonstrated potential as an anti-cancer agent.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a xenograft mouse model of breast cancer. The protocols outlined below are based on established methodologies for inducing apoptosis and for establishing and evaluating therapeutic efficacy in preclinical cancer models.[3][4][5]
Mechanism of Action
This compound is believed to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis.[2][6] The primary proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, a critical cascade that promotes cell proliferation and survival in many cancers.[6][7][8] By inhibiting this pathway, this compound can lead to the induction of apoptosis, or programmed cell death, in cancer cells.[2][9] Evidence suggests that this compound can modulate the expression of apoptosis-related proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately activating caspases (such as caspase-3) that execute the apoptotic process.[2]
Data Presentation
While specific quantitative data for this compound in a breast cancer xenograft model is not yet widely published, the following table structure is provided for researchers to populate with their experimental data. This format allows for clear and concise presentation of key efficacy metrics.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Change in Biomarker 1 (e.g., p-Akt) | Change in Biomarker 2 (e.g., Caspase-3) |
| Vehicle Control | - | Oral Gavage | N/A | |||
| This compound | 10 | Oral Gavage | ||||
| This compound | 25 | Oral Gavage | ||||
| This compound | 50 | Oral Gavage | ||||
| Positive Control |
Experimental Protocols
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a commonly used cell line for establishing breast cancer xenografts.[3][10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Xenograft Mouse Model Establishment
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.[5]
-
Cell Preparation:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[3]
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[11]
-
This compound Administration
-
Preparation of this compound:
-
Dissolve this compound powder in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of polyethylene glycol 400, ethanol, and saline. The final concentration should be prepared based on the desired dosage.
-
-
Administration:
-
Administer this compound to the treatment groups via oral gavage daily.[12][13] The vehicle alone should be administered to the control group.
-
Dosages can be determined based on preliminary in vitro studies and literature on similar flavonoid compounds, for example, starting with doses of 10, 25, and 50 mg/kg.[14]
-
Evaluation of Anti-Tumor Efficacy
-
Tumor Measurement: Continue to measure tumor volume throughout the treatment period.
-
Body Weight: Monitor the body weight of the mice to assess toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Immunohistochemical Analysis
-
Tissue Preparation: Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
-
Conduct immunohistochemistry (IHC) for key biomarkers to elucidate the mechanism of action. Suggested markers include:
-
Ki-67: to assess cell proliferation.
-
Phospho-Akt (p-Akt): to evaluate the inhibition of the PI3K/Akt pathway.
-
Cleaved Caspase-3: to detect apoptosis.
-
-
Visualizations
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/Akt pathway increases the chemosensitivity of gastric cancer to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Irisin Induces Apoptosis in Metastatic Prostate Cancer Cells and Inhibits Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irinotecan induces senescence and apoptosis in colonic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Iristectorin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin A, a natural isoflavone compound, has garnered significant interest in oncological research due to its potential as a pro-apoptotic agent. Understanding the mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic. Flow cytometry, a powerful technique for single-cell analysis, provides a robust platform for the quantitative assessment of apoptosis. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, coupled with flow cytometry.
Principle of the Assay
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes. Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Data Presentation
The following table summarizes representative quantitative data from a study on a related isoflavone, Iristectorin B, demonstrating its pro-apoptotic effects on PC12 cells as analyzed by flow cytometry. While this data is for a closely related compound, it serves as a valuable reference for expected outcomes when analyzing this compound.
| Compound Concentration | Cell Line | Incubation Time | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (0 µM) | PC12 | 24h | 95.2 ± 0.8 | 3.1 ± 0.5 | 1.7 ± 0.3 |
| Iristectorin B (10 µM) | PC12 | 24h | 85.6 ± 1.2 | 8.9 ± 0.9 | 5.5 ± 0.7 |
| Iristectorin B (20 µM) | PC12 | 24h | 72.3 ± 1.5 | 18.4 ± 1.3 | 9.3 ± 1.1 |
| Iristectorin B (40 µM) | PC12 | 24h | 55.8 ± 2.1 | 29.7 ± 1.8 | 14.5 ± 1.5 |
Data is representative and adapted for illustrative purposes based on existing literature on related compounds. Actual results with this compound may vary depending on the cell line and experimental conditions.
Signaling Pathway of this compound-Induced Apoptosis
This compound is understood to induce apoptosis through the modulation of specific signaling pathways. A key mechanism involves the activation of the Nrf2/HO-1 pathway, which plays a role in the cellular stress response. Furthermore, this compound influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps involved in the analysis of this compound-induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Cell line of interest (e.g., HepG2, MCF-7, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well or 12-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the old medium from the cell culture plates and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
Annexin V and Propidium Iodide Staining
-
Harvest Cells: Following the incubation period, carefully collect both the adherent and floating cells. For adherent cells, first collect the supernatant (which may contain apoptotic cells), then wash the attached cells with PBS and detach them using trypsin-EDTA. Combine the supernatant and the trypsinized cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically detected with a >575 nm longpass filter).
-
Controls: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate software. Gate the cell population of interest based on forward and side scatter properties to exclude debris. Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Quadrant Analysis:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry for the quantitative analysis of apoptosis induced by this compound. By following these detailed methodologies, scientists can gain valuable insights into the pro-apoptotic potential of this compound, contributing to the advancement of cancer research and drug development.
application of Iristectorin A in metabolic research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irisin, a myokine primarily secreted by skeletal muscle during exercise, has emerged as a significant regulator of metabolic homeostasis.[1][2] It is generated from the cleavage of the fibronectin type III domain-containing protein 5 (FNDC5) and plays a crucial role in the "browning" of white adipose tissue, enhancement of insulin sensitivity, and regulation of glucose and lipid metabolism.[3][4][5][6] These pleiotropic effects have positioned irisin as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes mellitus.[3][4][6][7] This document provides detailed application notes and protocols for the use of irisin in metabolic research.
Data Presentation
Table 1: Effects of Irisin on Metabolic Parameters in vitro
| Cell Type | Irisin Concentration | Duration of Treatment | Observed Effect | Key Findings | Reference |
| Differentiated L6 myotubes | 62 ng/mL | 1 hour | Increased glucose uptake | Irisin stimulates glucose uptake via an AMPK-dependent mechanism.[5] | [5] |
| Primary human skeletal muscle cells | 50 nM | 1 hour | ~30-40% increase in glucose and fatty acid uptake | Effects were comparable to insulin exposure.[8] | [8] |
| 3T3-L1 adipocytes | 20 nmol/L | Various | Upregulation of UCP-1 expression | Mediated by p38 MAPK and ERK signaling pathways, indicating browning of white adipocytes.[1] | [1] |
| C2C12 myoblasts | Not specified | Not specified | Preservation of mitochondrial membrane potential and reduction in apoptosis under metabolic stress | Irisin protects muscle cells from high glucose and fatty acid-induced cytotoxicity.[9] | [9] |
| HK-2 (human kidney) cells | 5, 15, 30 ng/mL | Not specified | Activation of AMPK and reduction of extracellular matrix accumulation in high glucose | Suggests a protective role in diabetic nephropathy.[10] | [10] |
Table 2: Circulating Irisin Levels in Human Subjects
| Condition | Subject Group | Mean Irisin Concentration | Key Findings | Reference |
| Acute Exercise | Young Adults (24.6 ± 3.5 yrs) | Baseline: 9.7 ± 1.7 ng/ml; 24h post-exercise: 14.5 ± 2.2 ng/ml | Circulating irisin increases significantly after acute exercise.[11] | [11] |
| Acute Exercise | Middle-Aged Adults (54.6 ± 5.7 yrs) | Baseline: 7.6 ± 1.6 ng/ml; 24h post-exercise: 11.8 ± 2.2 ng/ml | The exercise-induced increase in irisin is observed across different age groups.[11] | [11] |
| Type 2 Diabetes | Patients with T2DM | Lower than non-diabetic controls | Lower irisin levels are associated with type 2 diabetes.[12][13] | [12][13] |
| Obesity | Obese individuals | Negatively correlated with BMI | Decreased circulating irisin is associated with obesity.[14] | [14] |
Signaling Pathways and Mechanisms
Irisin exerts its metabolic effects through the activation of several key signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][8][9]
Irisin-AMPK Signaling Pathway
Caption: Irisin activates AMPK via its receptor, leading to downstream metabolic effects.
Irisin's Role in Glucose Uptake in Skeletal Muscle
Caption: Irisin stimulates glucose uptake in muscle cells through the AMPK/p38 MAPK pathway.
Irisin-Mediated Browning of White Adipose Tissue
Caption: Irisin promotes the browning of white adipocytes, increasing energy expenditure.
Experimental Protocols
Protocol 1: Quantification of Human Irisin in Serum/Plasma by ELISA
This protocol is a general guideline based on commercially available ELISA kits.[3][4][7][15][16]
Materials:
-
Human Irisin ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
-
Wash buffer (provided in kit)
-
Substrate solution (provided in kit)
-
Stop solution (provided in kit)
-
Serum or plasma samples
Procedure:
-
Sample Collection:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.
-
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Assay Procedure: a. Add 100 µL of standard or sample to each well. Incubate for 90 minutes at 37°C. b. Aspirate and wash each well with wash buffer (typically 3-5 times). c. Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C. d. Aspirate and wash wells. e. Add 100 µL of HRP conjugate to each well. Incubate for 30 minutes at 37°C. f. Aspirate and wash wells. g. Add 100 µL of substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. h. Add 50 µL of stop solution to each well.
-
Data Analysis: a. Measure the optical density (OD) of each well at 450 nm. b. Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. c. Use the standard curve to determine the concentration of irisin in the samples.
Protocol 2: In Vitro Treatment of Skeletal Muscle Cells with Irisin
This protocol describes the treatment of a myoblast cell line (e.g., L6 or C2C12) with irisin to study its effects on signaling and metabolism.[2][5][17]
Materials:
-
Differentiated myotubes (e.g., L6 or C2C12)
-
Recombinant irisin
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, glucose uptake assay kit)
Procedure:
-
Cell Culture and Differentiation: Culture myoblasts to confluence and induce differentiation into myotubes according to standard protocols.
-
Irisin Treatment: a. Prepare a stock solution of recombinant irisin in an appropriate solvent (e.g., sterile PBS). b. On the day of the experiment, dilute the irisin stock solution to the desired final concentration (e.g., 62 ng/mL) in serum-free cell culture medium.[5] c. Remove the differentiation medium from the myotubes and wash once with PBS. d. Add the irisin-containing medium to the cells. For time-course experiments, add the medium at different time points before harvesting. For dose-response experiments, add medium with varying concentrations of irisin. e. Incubate the cells for the desired duration (e.g., 1 hour for signaling studies).[5]
-
Downstream Analysis: Following treatment, proceed with the desired analysis, such as:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation of proteins like AMPK.
-
Glucose Uptake Assay: Measure glucose uptake using a commercially available kit.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to analyze the expression of metabolic genes.
-
Protocol 3: Western Blot for AMPK Phosphorylation
This protocol outlines the detection of phosphorylated AMPK (p-AMPK) in cell lysates following irisin treatment.[5][10][14][18][19]
Materials:
-
Cell lysates from irisin-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPK (Thr172) and anti-total AMPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-AMPK and total AMPK (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of irisin on skeletal muscle cell metabolism.
Caption: A typical workflow for studying the in vitro effects of irisin on muscle cells.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The Physiological Role of Irisin in the Regulation of Muscle Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Human irisin (IS) Elisa Kit – AFG Scientific [afgsci.com]
- 5. Irisin, a Novel Myokine, Regulates Glucose Uptake in Skeletal Muscle Cells via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
- 8. Physiology and role of irisin in glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irisin counteracts high glucose and fatty acid-induced cytotoxicity by preserving the AMPK-insulin receptor signaling axis in C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The time course of irisin release after an acute exercise: relevant implications for health and future experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Irisin, a Novel Myokine, Regulates Glucose Uptake in Skeletal Muscle Cells via AMPK. | Semantic Scholar [semanticscholar.org]
- 13. Progress and Challenges in the Biology of FNDC5 and Irisin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Irisin suppressed the progression of TBI via modulating AMPK/MerTK/autophagy and SYK/ROS/inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Fndc5/irisin is regulated by myogenesis stage, irisin, muscle type and training - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Iristectorin A precipitation in cell culture media
Welcome to the technical support center for Iristectorin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is an isoflavone compound originally isolated from Iris tectorum Maxim. It is known to be an inhibitor of lactate dehydrogenase (LDH) and is primarily used in cancer research for its potential anti-tumor activities.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of this compound in cell culture media is most likely due to its low aqueous solubility. Like many isoflavonoids, this compound is a hydrophobic molecule.[1][2] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded.[3] Other contributing factors can include the final concentration of the compound, the concentration of the organic solvent, the composition of the media (e.g., salts and proteins), pH, and temperature.[3][4]
Q3: How can I visually identify this compound precipitation?
A3: Precipitation can manifest in several ways. You may observe a fine, crystalline-like powder, cloudiness (turbidity) in the medium, or a thin film on the surface of the culture vessel.[3][5] It is important to distinguish this from microbial contamination, which would typically be accompanied by a rapid change in the medium's color (due to pH changes), and the presence of motile microorganisms visible under a microscope.[5]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with reported solubilities of 80 mg/mL to 100 mg/mL.[1][2] It is advisable to use anhydrous (hygroscopic) DMSO to ensure maximum solubility.[2]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, please follow the steps outlined below.
Initial Assessment and Prevention
The first step is to review your stock solution preparation and handling procedures.
Diagram: Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing and using this compound solutions.
Troubleshooting Steps
If precipitation is still observed, follow this troubleshooting workflow:
Diagram: Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 492.43 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Accurately weigh out 4.92 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay will help you determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitating.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-700 nm
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of the pre-warmed medium to each well.
-
Add 2 µL of your serially diluted this compound stock solutions to the wells, creating a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant in all wells (in this case, 1%).
-
Include the following controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate at 37°C for 1-2 hours, mimicking your experimental conditions.
-
Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 650 nm).[5]
-
Data Analysis: Plot the absorbance against the this compound concentration. The highest concentration that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility.[5]
Data Presentation
Table 1: Solubility of this compound and Recommended Concentrations
| Parameter | Value | Reference/Note |
| Molecular Weight | 492.43 g/mol | [2] |
| Solubility in DMSO | ≥ 80 mg/mL (162.46 mM) | [1] |
| Recommended Stock Concentration | 10-20 mM in DMSO | Based on solubility data |
| Recommended Final DMSO Concentration | ≤ 0.1% | To minimize cell toxicity |
| Example Kinetic Solubility in DMEM | For Illustrative Purposes Only | |
| 1 µM | No Precipitation | |
| 5 µM | No Precipitation | |
| 10 µM | No Precipitation | |
| 20 µM | Slight Turbidity | |
| 50 µM | Visible Precipitate | |
| Maximum Recommended Final Concentration | < 20 µM | Based on illustrative data |
Potential Mechanisms of Precipitation
The precipitation of a hydrophobic compound like this compound from a DMSO stock into an aqueous medium is a common phenomenon driven by the principles of solubility.
Diagram: Mechanism of this compound Precipitation
Caption: Precipitation of hydrophobic molecules from organic solvent.
In the highly polar environment of the cell culture medium, water molecules preferentially interact with each other and with charged solutes. The nonpolar this compound molecules are excluded from this hydrogen-bonding network, leading them to aggregate and form a solid precipitate to minimize their contact with water.
References
Technical Support Center: Optimizing Iristectorin A Concentration for LDH Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Iristectorin A in lactate dehydrogenase (LDH) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LDH inhibition assays?
This compound is a natural isoflavonoid compound found in plants of the Iris genus.[1][2] It has demonstrated anti-cancer properties in breast cancer cell lines.[1][2] LDH assays are often employed to assess cell cytotoxicity, as the release of LDH from cells indicates compromised membrane integrity.[1][3] Compounds like this compound are evaluated for their potential to induce cytotoxicity in cancer cells, and the LDH assay is a common method to quantify this effect.
Q2: What is the principle of the LDH inhibition assay?
The LDH cytotoxicity assay is a colorimetric method used to measure cell death.[1][3] It quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[3][4] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product.[3][4] The amount of formazan produced, measured by absorbance at around 490 nm, is directly proportional to the number of lysed cells.[3][5]
Q3: What are the critical controls for an LDH assay with this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effect of the solvent on cell viability.
-
Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release in a healthy cell population.
-
Maximum LDH Release Control (Lysis Control): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death. This represents the maximum possible LDH release.
-
Background Control: Culture medium without cells to measure the background absorbance.
-
This compound Interference Control: this compound in cell-free culture medium to check if the compound itself interferes with the assay components and absorbs at the measurement wavelength.
Troubleshooting Guide
Issue 1: High background absorbance in the negative control wells.
| Possible Cause | Solution |
| High inherent LDH activity in serum. | Reduce the serum concentration in the cell culture medium to 1-5%.[1][4] |
| Phenol red in the medium. | Use a phenol red-free medium for the assay, as it can interfere with colorimetric readings. |
| Microbial contamination. | Inspect the culture for any signs of contamination. If contaminated, discard the cells and medium and start with a fresh culture. |
Issue 2: Absorbance values in this compound-treated wells are lower than the spontaneous release control.
| Possible Cause | Solution |
| This compound inhibits the LDH enzyme activity directly. | Run a control with a known amount of LDH enzyme and your this compound concentrations to see if the compound inhibits the enzyme. If so, consider an alternative cytotoxicity assay (e.g., MTT or XTT assay).[6][7] |
| This compound interferes with the formazan production. | Test for interference by adding this compound to the reaction mixture in a cell-free system. If interference is observed, the results will need to be normalized by subtracting the background absorbance of the compound alone.[7] |
| The compound precipitates at the tested concentration. | Visually inspect the wells for any precipitation. If present, lower the concentration of this compound. Ensure the solubility of this compound in the final assay medium. |
Issue 3: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. |
| Presence of bubbles in the wells. | Be careful not to introduce bubbles during reagent addition. If bubbles are present, they can be removed with a sterile needle or by centrifuging the plate briefly.[1] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
Experimental Protocols
Protocol: Determining the Optimal Concentration Range of this compound
This protocol outlines a general procedure. Optimal conditions may vary depending on the cell line and specific laboratory conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve a range of final concentrations for testing. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM).
-
-
Treatment of Cells:
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include all necessary controls as described in the FAQs.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Assay Procedure:
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[4]
-
Add the LDH reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[8]
-
Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).[9]
-
Add the stop solution provided with the kit to each well.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
Data Presentation
Table 1: Example Data for this compound LDH Inhibition Assay
| This compound (µM) | Average Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle) | 0.250 | 0% |
| 1 | 0.280 | 5% |
| 5 | 0.450 | 33% |
| 10 | 0.680 | 72% |
| 25 | 0.850 | 100% |
| 50 | 0.860 | 102% |
| Spontaneous Release | 0.250 | - |
| Maximum Release | 0.850 | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Caption: Principle of the LDH cytotoxicity assay.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Composition and In Vitro Biological Activity of Iris spp. (Iridaceae): A New Source of Bioactive Constituents for the Inhibition of Oral Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference spectroscopic and kinetic studies on the interaction of lactate dehydrogenase with structurally related triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin as an Alternative Anticancer Agent: A Review of Its Chemical Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iristectorin A Stability in Aqueous Buffer Solutions
For researchers, scientists, and drug development professionals utilizing Iristectorin A, ensuring its stability in aqueous buffer solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential information, troubleshooting guidance, and detailed protocols to address common challenges associated with the handling and use of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has low aqueous solubility. The concentration may have exceeded its solubility limit in the final buffer. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more dilute stock solution.- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[1] However, be mindful of potential temperature-induced degradation. |
| Loss of activity or inconsistent results over time | Degradation of this compound in the aqueous buffer due to factors like pH, temperature, or light exposure. | - Prepare fresh working solutions for each experiment.[1]- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]- Protect solutions from light, especially during long-term experiments.- Refer to the stability data (Tables 1 & 2) to select an appropriate buffer and temperature for your experiment. |
| Color change in the solution | This may indicate oxidation or degradation of the compound. | - Discard the solution and prepare a fresh one.- Consider degassing the buffer to remove dissolved oxygen, especially for long-term incubations.- If using a buffer system prone to generating reactive oxygen species, consider switching to a different buffer. |
| Unexpected biological effects | The degradation products of this compound may have different biological activities than the parent compound. | - Confirm the integrity of your this compound solution using an analytical method like HPLC.- If degradation is suspected, prepare a fresh solution and repeat the experiment.- Consider performing a forced degradation study to identify potential degradation products and their biological effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its low aqueous solubility, it is recommended to prepare stock solutions of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[1][2] Ensure you are using a high-purity, anhydrous grade of DMSO.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation. For short-term storage (up to one month), -20°C is acceptable.[1]
Q3: How stable is this compound in aqueous buffers?
A3: The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the buffer composition. Generally, isoflavones, the class of compounds to which this compound belongs, are more stable in acidic to neutral conditions and are susceptible to degradation at higher temperatures.[3][4][5] For detailed stability information, please refer to the quantitative data provided in Tables 1 and 2.
Q4: Can I prepare my this compound working solution in advance?
A4: It is highly recommended to prepare the final working solution of this compound fresh on the day of the experiment.[1] If this is not feasible, the solution should be kept on ice and protected from light until use.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, for critical applications, it is recommended to assess the purity of the solution using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound in common aqueous buffer solutions. This data is intended to be illustrative and to guide researchers in designing their experiments. Actual stability may vary depending on the specific experimental conditions.
Table 1: Hypothetical pH Stability of this compound (10 µM) in Common Buffers at 37°C over 24 hours
| Buffer System (50 mM) | pH | % Remaining this compound (after 24h) |
| Citrate Buffer | 4.0 | 95% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 85% |
| Tris-HCl | 8.0 | 70% |
| Carbonate-Bicarbonate | 9.0 | 55% |
Table 2: Hypothetical Temperature Stability of this compound (10 µM) in PBS (pH 7.4) over 24 hours
| Temperature | % Remaining this compound (after 24h) |
| 4°C | 98% |
| 25°C (Room Temperature) | 90% |
| 37°C | 85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column (e.g., C18) and detector
-
-
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer at the final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and compatible with your assay.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solution at the desired temperature, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Protocol 3: Forced Degradation Study Protocol for this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways.
-
Materials:
-
This compound solution in a suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp and a controlled light exposure chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Add HCl to the this compound solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to the this compound solution to a final concentration of 0.1 M. Incubate at a specified temperature.
-
Oxidative Degradation: Add H₂O₂ to the this compound solution to a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Place the this compound solution in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the this compound solution to a defined light source (e.g., UV lamp) for a specified duration.
-
At various time points for each condition, analyze the samples by HPLC to observe the degradation of the parent peak and the appearance of degradation products.
-
Signaling Pathways & Experimental Workflows
The following diagrams, created using the DOT language, visualize potential signaling pathways affected by this compound, a general experimental workflow, and a troubleshooting logic flow.
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Irisin promotes osteoblast proliferation and differentiation via activating the MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effect of Irisin on LPS-Stimulated Macrophages Through Inhibition of MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Iristectorin A in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Iristectorin A in cellular assays. The focus is to address potential off-target effects and provide a framework for investigating unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound is a natural isoflavone compound isolated from Iris tectorum. Its primary reported biological activity is the inhibition of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis.[1] This inhibition is thought to contribute to its anti-cancer properties.[1][2][3]
Q2: What are off-target effects and why are they a concern for a small molecule like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of data: An observed phenotype might be attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.
-
Cellular toxicity: Engagement with unintended targets can disrupt normal cellular processes and lead to cell death or other toxic effects.
-
Confounding results: Off-target effects can complicate the interpretation of structure-activity relationships and hinder the development of more selective compounds.
Given that the selectivity profile of this compound has not been extensively characterized in the public domain, it is crucial for researchers to be aware of the potential for off-target effects and to have strategies to identify them.
Q3: Are there any known or suspected off-targets for this compound or related compounds?
A3: While there is no comprehensive public database of off-target screening for this compound, a study on the related isoflavone, tectorigenin, has shown inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] This suggests that other enzymes with similar structural motifs in their binding sites could be potential off-targets for this class of compounds. Without broad-spectrum screening data (e.g., a kinome scan), the full range of potential off-targets for this compound remains unknown.
Q4: How can I proactively assess the potential for off-target effects in my experiments?
A4: When working with a compound with a limited public selectivity profile like this compound, it is good practice to incorporate experiments that can help identify potential off-target effects. These can include:
-
Using multiple, structurally distinct inhibitors of the same primary target. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Performing dose-response curves for your observed phenotype.
-
Conducting cytotoxicity assays in a panel of different cell lines to assess for unexpected toxicity.
-
Utilizing rescue experiments. For example, if you hypothesize that the effect of this compound is due to LDH inhibition, you could try to rescue the phenotype by adding back the product of the enzymatic reaction (e.g., pyruvate).
Troubleshooting Guide: Unexpected Experimental Results
If you observe an unexpected or inconsistent phenotype in your cellular assays with this compound, this guide provides a workflow to help determine if the effect might be off-target.
Diagram: Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for investigating unexpected cellular effects of this compound.
Diagram: Conceptual Representation of On-Target vs. Off-Target Effects
Caption: Conceptual diagram illustrating on-target versus potential off-target signaling of this compound.
Data Presentation: Templates for Experimental Records
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | IC50 (µM) | Notes (e.g., morphology changes) |
| Enter Cell Line 1 | e.g., Breast Cancer | ||
| Enter Cell Line 2 | e.g., Normal Fibroblast | ||
| Enter Cell Line 3 | e.g., Lung Cancer | ||
| ... | ... |
Table 2: Kinase Inhibition Profile of this compound (Example Template)
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) if applicable |
| e.g., SRC | |||
| e.g., EGFR | |||
| e.g., PI3Kα | |||
| ... |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using Resazurin
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line(s)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Resazurin Staining and Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the fluorescence readings to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: General Kinase Inhibition Assay (Example using a commercial kit)
This protocol provides a general workflow. Specific details will vary depending on the kinase and the assay kit used (e.g., ADP-Glo™, LanthaScreen™).
Materials:
-
This compound
-
Kinase of interest (recombinant)
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Assay buffer
-
Kinase assay kit (e.g., Promega ADP-Glo™)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare reagents as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and this compound (or vehicle control) to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and proceed with the detection steps as outlined in the kit protocol. For ADP-Glo™, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as required.
-
-
Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
References
Technical Support Center: Enhancing Iristectorin A Bioavailability for In Vivo Research
Welcome to the technical support center for researchers working with Iristectorin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving its oral bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound is an isoflavone, a class of compounds often subject to poor oral bioavailability. Several factors contribute to this, including:
-
Poor Aqueous Solubility : Like many flavonoids, this compound has low solubility in water, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][2][3]
-
First-Pass Metabolism : After absorption, this compound is likely to be extensively metabolized in the intestines and liver, reducing the amount of active compound that reaches systemic circulation.[4][5]
-
Efflux by Transporters : It may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen.[6]
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches focus on enhancing its solubility, dissolution rate, and protecting it from premature metabolism. These strategies include:
-
Particle Size Reduction : Decreasing the particle size to the micron or nano-scale increases the surface area for dissolution.[7]
-
Solid Dispersions : Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2][8]
-
Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the compound in a solubilized form.[3][9][10]
-
Nanoparticle Encapsulation : Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles or liposomes) can protect it from degradation and enhance its uptake.[9][11][12]
Q3: How can I prepare a simple formulation of this compound for initial in vivo screening?
A3: For preliminary studies, you can prepare a suspension of this compound. A common method involves:
-
Dissolving this compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Suspending this solution in a vehicle suitable for animal dosing, such as a 0.5% carboxymethyl cellulose (CMC) solution or corn oil. It is crucial to ensure the final concentration of the organic solvent is low and non-toxic to the animals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound in treated animals. | Poor dissolution and absorption of the administered compound. | Consider formulating this compound using a bioavailability enhancement technique such as a solid dispersion or a lipid-based system to improve its solubility and dissolution rate. |
| Precipitation of this compound in the aqueous vehicle during formulation preparation. | Low aqueous solubility of this compound. | Increase the proportion of co-solvents (e.g., PEG400) or use a surfactant to improve solubility. Alternatively, prepare a nanosuspension to keep the particles dispersed. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the preparation of the this compound formulation. | Standardize the formulation protocol, including sonication time, stirring speed, and temperature. For solid dispersions, ensure the solvent is completely evaporated. |
| No significant difference in efficacy between the control and this compound-treated groups. | The dose might be too low due to poor bioavailability, resulting in sub-therapeutic plasma concentrations. | Increase the administered dose or, preferably, use an enhanced formulation to achieve higher systemic exposure with the same dose. |
Quantitative Data on Bioavailability Enhancement
While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on the structurally similar isoflavone, Tectorigenin, also found in Iris tectorum, provide a strong indication of the potential for improvement. The following table summarizes the enhancement in oral bioavailability of Tectorigenin in rats when formulated as a solid dispersion.
Table 1: Pharmacokinetic Parameters of Tectorigenin in Rats After Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability Improvement (vs. Pure Drug) |
| Pure Tectorigenin | 25.3 ± 8.7 | 0.5 | 110.2 ± 35.4 | 1-fold (Reference) |
| Tectorigenin Solid Dispersion | 331.8 ± 98.6 | 0.25 | 528.9 ± 156.3 | ~4.8-fold |
Data adapted from a study on Tectorigenin solid dispersions. This data is presented as an illustrative example of the potential for bioavailability enhancement of a related isoflavone.[1][2]
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a sufficient volume of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
The resulting solid dispersion can be collected and ground into a fine powder for in vivo administration, typically suspended in a suitable vehicle like 0.5% CMC.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This is a general protocol for preparing liposomes and should be optimized for this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding PBS and agitating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal suspension can be used for in vivo studies.
Protocol 3: Quantitative Analysis of this compound in Plasma by HPLC-MS/MS
This protocol outlines the general steps for quantifying this compound in plasma samples from in vivo studies.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
2. HPLC-MS/MS Conditions (Example):
-
HPLC Column : A C18 column is typically used for flavonoid analysis.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard will need to be determined.
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of this compound formulations.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
References
- 1. Preparation, characterization and in vitro/vivo evaluation of tectorigenin solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro-in vivo correlation of the pharmacokinetics of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation, characterization and in vivo and in vitro evaluation of aloe-emodin-loaded solid dispersions for dissolution enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Imaging Studies
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering autofluorescence in their imaging experiments, particularly when working with compounds like Iristectorin A. While there is no direct evidence to suggest that this compound is inherently fluorescent, autofluorescence from biological samples is a common challenge that can obscure the specific signals of interest. This guide provides comprehensive troubleshooting strategies and frequently asked questions to help you mitigate these effects and obtain high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1][2][3] This phenomenon is not caused by the application of fluorescent labels but rather by endogenous molecules within the sample.
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from various endogenous molecules and sample preparation artifacts. Common sources include:
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Endogenous Fluorophores: Molecules like NADH, collagen, elastin, riboflavin, and lipofuscin are naturally fluorescent.[1][2][4] Tissues rich in these components, such as skin, cartilage, liver, and spleen, often exhibit strong autofluorescence.[5]
-
Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence by creating chemical cross-linkages.[1][2][6]
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Red Blood Cells: The heme group in red blood cells is a significant source of broad-spectrum autofluorescence.[1][6]
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Culture Media and Reagents: Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[1][2]
Q3: I am using this compound in my experiment and see a lot of background fluorescence. Is this compound autofluorescent?
A3: Currently, there is no published scientific literature describing the fluorescent properties of this compound. Therefore, the autofluorescence you are observing is most likely originating from the biological sample itself (e.g., cells or tissue) and not from the this compound compound. The troubleshooting guides below will help you identify and address the source of this background signal.
Q4: How can I determine the spectral properties of the autofluorescence in my sample?
A4: To effectively troubleshoot autofluorescence, it's crucial to understand its spectral characteristics. You can determine this by performing a lambda scan (also known as spectral scanning) on an unstained control sample using a confocal microscope or a spectrofluorometer.[5][7] This will reveal the excitation and emission peaks of the autofluorescence, allowing you to choose appropriate fluorophores and filter sets to minimize its impact.[5]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Autofluorescence
This guide provides step-by-step protocols to minimize autofluorescence during the initial stages of your experiment.
Problem: High background fluorescence is observed in both stained and unstained samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Protocol | Notes |
| Fixation-Induced Autofluorescence | 1. Choose an alternative fixative: Instead of aldehyde-based fixatives, consider using chilled (-20°C) methanol or ethanol, especially for cell surface markers.[1][6] Protocol: - Rinse cells briefly with PBS. - Add ice-cold methanol or ethanol and incubate for 10 minutes at -20°C. - Wash thoroughly with PBS. 2. Minimize fixation time: If using aldehyde fixatives, reduce the incubation time to the minimum required to preserve tissue structure.[6][8] | Glutaraldehyde generally produces more autofluorescence than paraformaldehyde or formaldehyde.[6] |
| Autofluorescence from Red Blood Cells | Perfuse tissues with PBS: Before fixation, perfuse the tissue with phosphate-buffered saline (PBS) to remove red blood cells.[1][6] Protocol: - Anesthetize the animal according to approved protocols. - Perform a thoracotomy to expose the heart. - Cannulate the left ventricle and make an incision in the right atrium. - Perfuse with ice-cold PBS until the liver is clear. | This is not always feasible for post-mortem or embryonic tissues.[1][6] |
| Endogenous Pigments (e.g., Lipofuscin) | Treat with a quenching agent: Use a chemical agent to reduce autofluorescence from pigments like lipofuscin. Protocol (Sudan Black B): - After staining, incubate the sample in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room temperature. - Wash extensively with PBS. | Sudan Black B can sometimes introduce its own background, so optimization is necessary.[6] |
| Heat and Dehydration | Maintain low temperatures: Perform all experimental steps, including antigen retrieval, labeling, and dehydration, at room temperature or 4°C to prevent an increase in autofluorescence.[8] | Incubation times may need to be increased when working at 4°C due to slower diffusion rates.[8] |
Guide 2: Spectral and Imaging Strategies to Overcome Autofluorescence
This guide focuses on instrumental and analytical approaches to separate the specific fluorescent signal from the background autofluorescence.
Problem: Autofluorescence persists despite optimized sample preparation.
Potential Causes & Solutions:
| Strategy | Detailed Methodology | Key Considerations |
| Fluorophore Selection | 1. Shift to longer wavelengths: Autofluorescence is often most prominent in the blue and green regions of the spectrum.[2] Select fluorophores that emit in the red or far-red regions (e.g., Alexa Fluor 647, Cy5).[1][6] 2. Use bright and photostable fluorophores: Brighter fluorophores can increase the signal-to-noise ratio, making the autofluorescence less significant.[2] | Ensure your imaging system is equipped with the appropriate lasers and detectors for far-red fluorophores. |
| Photobleaching | Intentionally photobleach the sample: Before applying your fluorescent labels, expose the unstained sample to high-intensity light to destroy the endogenous fluorophores.[4] Protocol: - Place the unstained slide on the microscope stage. - Expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury arc lamp) for an extended period (e.g., 30 minutes to 2 hours). - Proceed with your standard staining protocol. | This method may not be suitable for all samples, as it can potentially damage the tissue. The effectiveness of photobleaching can vary. |
| Spectral Unmixing | Treat autofluorescence as a separate channel: Acquire a spectral image (lambda stack) of an unstained control sample to create a "spectral signature" for the autofluorescence. During image acquisition of your stained samples, the spectral unmixing software can then computationally remove the contribution of the autofluorescence from the final image. | This is a powerful technique available on many modern confocal and spectral imaging systems. It requires appropriate controls and can significantly improve data quality. |
| Time-Gated Imaging | Utilize differences in fluorescence lifetime: Autofluorescence typically has a very short fluorescence lifetime (a few nanoseconds). By using a pulsed laser and time-gated detection, it is possible to collect the emission signal after the autofluorescence has decayed, thereby isolating the signal from long-lifetime fluorophores. | This advanced technique requires specialized instrumentation capable of fluorescence lifetime imaging (FLIM). |
Visualizing Experimental Workflows
The following diagrams illustrate key decision-making processes and experimental workflows for troubleshooting autofluorescence.
Caption: A decision-making workflow for troubleshooting autofluorescence.
Caption: Workflow for spectral unmixing to remove autofluorescence.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
Technical Support Center: Iristectorin A in Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Iristectorin A in cell-based experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
I. Solvent-Related Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell-based assays?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines in short-term to medium-term experiments (24-72 hours). However, some sensitive cell lines may show signs of toxicity even at 0.1% DMSO. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in every experiment to account for any solvent effects.
Q3: My cells are showing signs of toxicity (e.g., rounding up, detaching, reduced viability) in the vehicle control group. What could be the cause?
A3: If you observe toxicity in your vehicle control, it is likely due to the final concentration of DMSO in your culture medium.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration does not exceed the recommended limits for your specific cell line.
-
Perform a DMSO Dose-Response Curve: If you are unsure about the tolerance of your cell line, it is highly recommended to perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). This will help you determine the maximum non-toxic concentration for your specific experimental setup and duration.
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Reduce Incubation Time: If possible, consider reducing the duration of exposure to the compound and solvent.
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Use Fresh DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb water, which may affect its properties and solubility of your compound.
-
Q4: I am observing precipitation of this compound when I add it to the cell culture medium. How can I prevent this?
A4: Precipitation of a compound upon dilution in aqueous media is a common issue, especially for hydrophobic compounds dissolved in DMSO.
-
Troubleshooting Steps:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Pipetting Technique: When adding the this compound stock solution to the medium, pipette it directly into the medium and mix gently but thoroughly by swirling or pipetting up and down. Avoid adding the stock solution directly to the side of the well where it might not mix properly.
-
Intermediate Dilution: Consider making an intermediate dilution of your this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume.
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Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
-
Quantitative Data: Solvent Toxicity
The following table summarizes the generally accepted cytotoxic concentrations of common solvents in cell-based assays. It is important to note that these values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.
| Solvent | Generally Safe Final Concentration | Concentration Showing Toxicity in Some Cell Lines | Widely Toxic Concentration |
| DMSO | ≤ 0.1%[1][2] | 0.5% - 1%[1][2] | > 1%[1] |
| Ethanol | ≤ 0.1% | 0.5% - 1% | > 2.5%[3] |
II. Experimental Protocol Guidance
This section provides generalized protocols for common cell-based assays used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Q5: How do I perform an MTT assay to determine the IC50 of this compound in breast cancer cell lines like MCF-7 or MDA-MB-231?
A5: The following is a general protocol for an MTT assay.
Experimental Workflow: MTT Assay
References
- 1. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Iristectorin A Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iristectorin A in animal studies. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
Q2: How should I formulate this compound for oral administration in animals?
A2: A common formulation for administering hydrophobic compounds like this compound to animals is a suspension. A widely used vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS. It is crucial to ensure the compound is fully solubilized or forms a stable and uniform suspension for accurate dosing.
Q3: What is the solubility of this compound?
A3: The solubility of this compound is reported to be 80 mg/mL in DMSO. In a formulation of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline), the solubility is ≥ 2.5 mg/mL.
Q4: Are there any known pharmacokinetic data for this compound in animals?
A4: While specific pharmacokinetic data for this compound is not extensively published, a study on the oral administration of Iris tectorum Maxim extract in Wistar rats identified 51 metabolites.[2] The primary metabolic pathways were glucuronidation, sulphation, methylation, and amino acid conjugation.[2] Key metabolites identified as potentially bioactive include tectoridin, tectorigenin, irigenin, iristectorigenin A, iristectorigenin B, and 6-hydroxygenistein.[2] Understanding the metabolism of the parent extract can help in designing pharmacokinetic studies for the isolated compound.
Q5: How can I assess the toxicity of this compound in my animal model?
A5: Acute toxicity is often initially assessed by determining the median lethal dose (LD50).[3][4] This involves administering single, escalating doses of the compound to groups of animals and observing them for a set period, typically 14 days.[5] Signs of toxicity, mortality, and effects on body weight and organ function are recorded.[3] For long-term studies, a No-Observed-Adverse-Effect Level (NOAEL) should be determined through sub-chronic or chronic toxicity studies.
Troubleshooting Guides
Problem: Inconsistent results in efficacy studies.
| Possible Cause | Troubleshooting Step |
| Improper formulation | Ensure this compound is completely dissolved or forms a homogenous suspension before each administration. Vortex or sonicate the formulation if necessary. Prepare fresh formulations regularly to avoid degradation. |
| Incorrect dosage | Verify calculations for dosage and concentration of the dosing solution. Ensure accurate administration volumes for each animal's body weight. |
| Animal variability | Ensure animals are of a consistent age, weight, and genetic background. Randomize animals into treatment groups to minimize bias. |
| Route of administration | Confirm that the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for the compound and the experimental model. Ensure proper technique to avoid incomplete dosing. |
Problem: Observed signs of toxicity in animals.
| Possible Cause | Troubleshooting Step |
| Dosage is too high | Reduce the dosage. Perform a dose-ranging study to identify a tolerated and effective dose. |
| Vehicle toxicity | Administer the vehicle alone to a control group to rule out any adverse effects from the formulation components. |
| Compound-specific toxicity | Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior). Conduct histopathological analysis of key organs to identify any tissue damage. |
| Off-target effects | Investigate the known or predicted biological targets of this compound to anticipate potential off-target toxicities. |
Data Presentation
Table 1: Example Dosage from a Study on a Related Iris Species Extract
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Iris germanica extract | Streptozotocin-induced diabetic rats | 100 mg/kg/day | Oral | Reduced blood glucose, hepatoprotective effects | [1] |
| Iris germanica extract | Streptozotocin-induced diabetic rats | 200 mg/kg/day | Oral | Reduced blood glucose, hepatoprotective effects | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
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Calculate the required amount of this compound based on the desired dosage (e.g., mg/kg) and the number and weight of the animals.
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Prepare the vehicle solution:
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For a 10 mL solution:
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0.5 mL DMSO
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3.0 mL PEG300
-
0.5 mL Tween 80
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6.0 mL Saline or PBS
-
-
-
Dissolve this compound:
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Add the calculated amount of this compound powder to the DMSO and vortex until fully dissolved.
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Add the PEG300 and vortex to mix.
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Add the Tween 80 and vortex to mix.
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Slowly add the saline or PBS while vortexing to create a stable suspension.
-
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Administer to animals using an appropriate-sized oral gavage needle based on the animal's weight. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Acute Toxicity (LD50) Study Design (Adapted from OECD Guidelines)
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Animal Selection: Use a single rodent species (e.g., mice or rats), typically young adults of one sex.
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Dose Selection: Based on available in vitro cytotoxicity data or information from related compounds, select a starting dose. A common approach is the Up-and-Down Procedure (UDP).
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Administration: Administer a single dose of this compound to one animal.
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Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
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Dose Adjustment:
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If the animal survives, the next animal receives a higher dose.
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If the animal dies, the next animal receives a lower dose.
-
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Endpoint: Continue this process until the criteria for stopping the study are met, which allows for the statistical calculation of the LD50.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Putative metabolic pathway of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Protective effects of a standardized extract of Iris germanica on pancreas and liver in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the metabolites produced following Iris tectorum Maxim oral administration and a network pharmacology-based analysis of their potential pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Iristectorin A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iristectorin A. The information is designed to address specific experimental challenges and provide guidance on overcoming potential resistance mechanisms.
FAQs: this compound and Cancer Cell Resistance
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a natural isoflavone compound isolated from the rhizomes of Iris tectorum. Its primary anticancer mechanism is believed to be the inhibition of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. By inhibiting LDH, this compound disrupts cancer cells' ability to produce energy and essential building blocks for rapid proliferation, particularly in the hypoxic tumor microenvironment. Additionally, studies on related compounds and this compound itself suggest it may also induce apoptosis and modulate signaling pathways involved in oxidative stress response, such as the Nrf2/HO-1 pathway.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: While direct resistance mechanisms to this compound have not been extensively studied, based on its action as an LDH inhibitor and as a natural product, several potential mechanisms could be at play:
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Metabolic Reprogramming: Cancer cells may adapt to LDH inhibition by upregulating alternative metabolic pathways to generate ATP and biomass. This could involve enhancing oxidative phosphorylation or utilizing alternative fuels.
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Target Alteration: Mutations in the gene encoding LDH could alter the drug-binding site, reducing the inhibitory effect of this compound.
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Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, lowering its intracellular concentration.
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Enhanced Drug Detoxification: Cancer cells might increase the expression of enzymes that metabolize and inactivate this compound.
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Upregulation of Alternative LDH Isoforms: Cells could compensate for the inhibition of one LDH isoform (e.g., LDHA) by upregulating another (e.g., LDHB) that is less sensitive to this compound.
Q3: What are typical IC50 values for this compound in cancer cell lines?
A3: Specific IC50 values for this compound are not widely reported in the public domain. However, for related iridal-type triterpenes isolated from Iris tectorum, such as Iritectol B, isoiridogermanal, and iridobelamal A, the 50% growth inhibition (IG50) values were around 11 µM in MCF-7 (breast cancer) and 23 µM in C32 (amelanotic melanoma) cell lines.[2] Another related isoflavone, tectorigenin, showed cell cycle arrest at higher concentrations.[2] Researchers should determine the IC50 for their specific cell line of interest empirically.
Q4: How can I determine if my resistant cells are overexpressing efflux pumps?
A4: You can assess efflux pump activity using functional assays. A common method is to pre-load the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp or Hoechst 33342 for BCRP) and measure its retention with and without a known inhibitor of these pumps. A lower fluorescence signal in the resistant cells compared to the parental line, which is reversible upon treatment with an inhibitor, suggests increased efflux pump activity.
Troubleshooting Guides
Problem 1: Decreased Cytotoxicity of this compound Over Time
| Possible Cause | Suggested Solution |
| Development of acquired resistance | Confirm resistance by comparing the IC50 value of the treated cell line to the parental line. If resistance is confirmed, proceed to investigate the underlying mechanisms (see Troubleshooting Problem 2). |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Changes in cell culture conditions | Ensure consistent cell culture conditions (e.g., media composition, serum concentration, CO2 levels, and cell density) as these can influence drug sensitivity. |
Problem 2: Investigating the Mechanism of this compound Resistance
| Experimental Question | Recommended Assay | Expected Outcome in Resistant Cells |
| Is resistance due to altered metabolism? | Seahorse XF Analyzer: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively. | Resistant cells may show an increased OCR/ECAR ratio, indicating a shift towards oxidative phosphorylation. |
| Is there an upregulation of efflux pumps? | ABC Transporter Efflux Assay: Use a fluorescent substrate (e.g., Rhodamine 123) and a known inhibitor (e.g., Verapamil for P-gp). | Lower intracellular fluorescence in resistant cells compared to parental cells, which is restored in the presence of the inhibitor. |
| Is the drug target (LDH) altered? | Western Blotting: Analyze the protein expression levels of LDHA and LDHB. | Increased expression of LDHB may be observed in resistant cells. |
| Is apoptosis being evaded? | Annexin V/PI Staining: Quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry. | A lower percentage of apoptotic cells in the resistant line compared to the parental line at the same drug concentration. |
Quantitative Data Summary
Table 1: Cytotoxicity of Compounds from Iris tectorum
| Compound | Cell Line | IG50 (µM) |
| Iritectol B | MCF-7 | ~11 |
| C32 | ~23 | |
| Isoiridogermanal | MCF-7 | ~11 |
| C32 | ~23 | |
| Iridobelamal A | MCF-7 | ~11 |
| C32 | ~23 | |
| Tectorigenin | COR-L23 | No apoptotic effect up to 1 mM |
Data from Cusimano et al., 2008.[2] IG50 is the concentration for 50% growth inhibition.
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cancer Cell Lines
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Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
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Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Stepwise dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
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Monitoring and maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Maintain the cells at each concentration for several passages to ensure the stability of the resistant phenotype.
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Characterization of resistant cells: Once a significantly higher IC50 is achieved compared to the parental line, the resistant cell line is established. Characterize the resistant phenotype by examining the potential resistance mechanisms outlined in the troubleshooting guide.
Protocol 2: ABC Transporter Efflux Assay
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Cell preparation: Seed both parental and this compound-resistant cells in a 96-well plate and allow them to adhere overnight.
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Inhibitor pre-incubation: For control wells, pre-incubate cells with a known ABC transporter inhibitor (e.g., 50 µM Verapamil for P-gp) for 1 hour.
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Fluorescent substrate loading: Add a fluorescent substrate (e.g., 1 µM Rhodamine 123) to all wells and incubate for 30-60 minutes at 37°C.
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Washing: Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
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Fluorescence measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
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Data analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the inhibitor.
Visualizations
References
Validation & Comparative
Lack of In Vivo Evidence for Iristectorin A's Anticancer Efficacy Sparks Need for Further Research
While in vitro studies suggest the potential of Iristectorin A as an anticancer agent, a comprehensive review of available scientific literature reveals a significant gap in in vivo data validating its tumor-inhibiting activity. This lack of animal model-based evidence makes a direct comparison with established chemotherapeutic agents like Paclitaxel challenging and underscores the need for further preclinical investigation.
This compound, a natural isoflavonoid, has demonstrated pro-apoptotic effects in laboratory studies on breast cancer cell lines. However, translating these in vitro findings into tangible in vivo efficacy remains a critical and, as of now, unaddressed step in its development as a potential cancer therapeutic. Without data from animal studies, key parameters such as tumor growth inhibition, optimal dosing, and potential toxicity in a living organism are unknown.
In contrast, Paclitaxel, a widely used chemotherapeutic agent, has a well-documented history of in vivo efficacy against various cancers, including breast cancer. Numerous studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have consistently demonstrated its ability to significantly inhibit tumor growth.
This guide aims to provide a comparative overview of the currently available data for this compound and Paclitaxel, highlighting the existing evidence and the notable gaps in our understanding of this compound's in vivo anticancer potential.
Comparative Analysis of Anticancer Activity
Due to the absence of in vivo studies on this compound's direct anticancer effects, a quantitative comparison of tumor growth inhibition with Paclitaxel is not possible. The following tables summarize the available in vitro data for this compound and representative in vivo data for Paclitaxel in breast cancer models.
Table 1: In Vitro Apoptotic Activity of this compound in Breast Cancer Cells
| Compound | Cell Line | Concentration | Treatment Duration | Apoptotic Cell Population (%) |
| This compound | MCF-7 | Not Specified | Not Specified | Data Not Available |
| This compound | MDA-MB-231 | Not Specified | Not Specified | Data Not Available |
Table 2: In Vivo Tumor Growth Inhibition by Paclitaxel in a Breast Cancer Xenograft Model
| Treatment | Animal Model | Tumor Cell Line | Dosage | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Paclitaxel | Nude Mice | MDA-MB-231 | 10 mg/kg | Intraperitoneal | Significant reduction observed | Data Not Available |
| Vehicle Control | Nude Mice | MDA-MB-231 | - | Intraperitoneal | - | - |
Source: Representative data from preclinical studies of Paclitaxel.
Experimental Protocols
In Vitro Apoptosis Assay (General Protocol)
A detailed experimental protocol for assessing this compound-induced apoptosis is not available in the current literature. However, a general protocol for such an assay would typically involve:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for specific durations.
-
Apoptosis Detection: Apoptosis is quantified using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells) and analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key apoptotic enzymes like caspases-3 and -7 is measured.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
In Vivo Xenograft Study for Paclitaxel
The following is a representative protocol for evaluating the in vivo anticancer activity of Paclitaxel in a breast cancer xenograft model:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives Paclitaxel (e.g., 10 mg/kg) via intraperitoneal injection, while the control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
Signaling Pathways and Experimental Workflow
This compound and the PI3K/Akt Signaling Pathway
In vitro studies suggest that this compound may exert its pro-apoptotic effects by modulating the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. Inhibition of this pathway can lead to the activation of downstream apoptotic machinery.
Caption: Proposed mechanism of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow for In Vivo Anticancer Activity Validation
The following diagram illustrates a typical workflow for validating the anticancer activity of a compound like this compound in an in vivo model.
Caption: Standard workflow for in vivo validation of an anticancer compound.
Iristectorin A vs. Genistein: A Comparative Analysis of Apoptosis Induction in Cancer Cells
A critical evaluation of current research reveals a significant disparity in the available evidence for Iristectorin A and genistein as inducers of apoptosis in cancer cells. While genistein is a well-documented pro-apoptotic agent across numerous cancer types, data on this compound's direct apoptotic activity in cancerous cells is currently lacking. This guide synthesizes the existing experimental data for both compounds to provide a clear comparison for researchers, scientists, and drug development professionals.
Executive Summary
Genistein, a soy-derived isoflavone, has been extensively studied and shown to induce apoptosis in a variety of cancer cell lines through multiple signaling pathways. In contrast, the available research on this compound, a flavonoid isolated from Iris tectorum, primarily points to its protective role against chemotherapy-induced damage in non-cancerous cells by modulating apoptotic pathways, rather than directly triggering apoptosis in cancer cells. This document presents a detailed overview of the apoptotic mechanisms of genistein and the currently understood bioactivity of this compound, supported by quantitative data and experimental protocols.
Genistein: A Potent Inducer of Apoptosis in Cancer Cells
Genistein has been demonstrated to inhibit the proliferation of various cancer cells and induce programmed cell death. Its mechanisms of action are multifaceted, involving the regulation of key proteins in the apoptotic cascade and modulation of critical signaling pathways.
Quantitative Analysis of Genistein-Induced Apoptosis
The pro-apoptotic effects of genistein have been quantified in several cancer cell lines. The following table summarizes key findings from in vitro studies.
| Cancer Cell Line | Compound | Concentration | Treatment Duration | Apoptosis Rate (%) | Key Findings |
| HT-29 (Colon) | Genistein | 30 µM | 48h | Not specified, but significant increase | Increased Caspase-3 gene expression by 3.29-fold.[1] |
| HT-29 (Colon) | Genistein | 50 µM | 48h | Not specified, but significant increase | Increased Caspase-3 gene expression by 4.59-fold.[1] |
| HT-29 (Colon) | Genistein | 70 µM | 48h | Not specified, but significant increase | Increased Caspase-3 gene expression by 4.89-fold.[1] |
| MCF-7 (Breast) | Genistein | 100 µM | Not specified | 32.96 ± 0.09 | Genistein alone induced significant apoptosis.[2] |
| MDA-MB-231 (Breast) | Genistein | Not specified | Not specified | 32.51 ± 0.36 | Genistein demonstrated a clear apoptotic effect.[2] |
Signaling Pathways Modulated by Genistein
Genistein's pro-apoptotic activity is mediated through several signaling pathways. It is known to activate the intrinsic apoptotic pathway by altering the ratio of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation. Furthermore, genistein influences the p53, MAPK, and PI3K/Akt pathways, which are crucial regulators of cell survival and apoptosis.
This compound: A Modulator of Apoptosis in a Different Context
Current research on this compound presents a different biological activity profile compared to genistein. The primary evidence available suggests that this compound acts as a protective agent against chemotherapy-induced toxicity by downregulating apoptosis in healthy tissues.
Experimental Evidence for this compound's Bioactivity
A study investigating the effects of this compound on cisplatin-induced hepatorenal injury in mice found that it mitigated tissue damage by modulating oxidative stress, inflammation, and apoptosis. The key findings related to apoptosis are summarized below.
| Tissue | Treatment | Change in Bcl-2 (anti-apoptotic) | Change in Bax (pro-apoptotic) | Change in Caspase-3 | Key Outcome |
| Liver & Kidney | This compound + Cisplatin | Increased | Reduced | Reduced | Protection against cisplatin-induced apoptosis.[1] |
Signaling Pathway of this compound in Cisplatin-Induced Injury
In the context of cisplatin-induced toxicity, this compound was found to upregulate the Nrf2/HO-1 signaling pathway, which is known to protect cells from oxidative stress. This action leads to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and Caspase-3.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., genistein) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the half-maximal inhibitory concentration (IC50).
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, β-actin), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Conclusion
Based on the currently available scientific literature, genistein is a well-established inducer of apoptosis in various cancer cell lines, with its mechanisms of action being extensively documented. In stark contrast, there is a significant lack of evidence to support a similar pro-apoptotic role for this compound in cancer cells. The primary research on this compound suggests a protective, anti-apoptotic effect in the context of mitigating chemotherapy-induced side effects in non-cancerous tissues.
References
Iristectorin A: A Comparative Analysis of its Efficacy as a Lactate Dehydrogenase (LDH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lactate Dehydrogenase (LDH) Inhibition
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, there is a metabolic shift towards increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming relies on the upregulation of LDH, particularly the LDHA isoform, to regenerate NAD+ and sustain high rates of glycolysis. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism. This guide provides a comparative overview of Iristectorin A and other known LDH inhibitors, supported by available experimental data.
This compound: A Potential LDH Inhibitor
This compound is an isoflavone, a class of flavonoids, naturally occurring in plants such as Iris tectorum. While primarily investigated for its anti-cancer properties, this compound has been identified as a potential inhibitor of lactate dehydrogenase.[1] However, to date, specific quantitative data on its inhibitory potency, such as an IC50 value against LDH, has not been prominently reported in peer-reviewed literature. Its classification as an LDH inhibitor appears to stem from broader screenings of natural compounds with anti-cancer activities.
Comparison with Other LDH Inhibitors
To provide a comprehensive understanding of the landscape of LDH inhibition, this section compares this compound with other well-characterized LDH inhibitors. The following table summarizes key quantitative data for these compounds.
| Inhibitor | Type | Target Isoform(s) | IC50 / Ki Value | Reference(s) |
| This compound | Natural Product (Isoflavone) | LDH | Not Reported | [1] |
| Oxamic Acid | Small Molecule | Primarily LDHA | IC50: ~1.4 mM (LDHA) | [2] |
| FX-11 | Small Molecule | LDHA | Ki: 8 µM | [2] |
| Galloflavin | Natural Product (Flavonoid) | LDHA, LDHB | Ki: 5.46 µM (LDHA), 15.06 µM (LDHB) | [2] |
| Gossypol | Natural Product (Polyphenol) | LDHA, LDHB, LDHC | Ki: 1.9 µM (LDHA), 1.4 µM (LDHB), 4.2 µM (LDHC) | [2] |
| NCI-006 | Small Molecule (Pyrazole-based) | LDHA | IC50: ~20 nM | [3] |
| GSK-2837808A | Small Molecule | LDHA | IC50: 9.6 nM | [2] |
| AXKO-0046 | Small Molecule (Indole derivative) | LDHB (selective) | EC50: 42 nM | [4] |
| Quercetin | Natural Product (Flavonoid) | LDHB | IC50: 37.71 µM | [1][5] |
| Luteolin | Natural Product (Flavonoid) | LDHB | IC50: 32.20 µM | [1][5] |
Experimental Protocols
General LDH Inhibition Assay (Colorimetric)
This protocol outlines a standard method for determining the inhibitory activity of a compound against LDH. The assay measures the decrease in the rate of NADH formation (or oxidation) when an inhibitor is present.
Materials:
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm or in the visible range for coupled assays
-
Recombinant human LDHA or LDHB enzyme
-
NAD+ or NADH solution
-
L-Lactate or Pyruvate solution
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
(For coupled assays) Diaphorase and a tetrazolium salt (e.g., INT, WST-1)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (lactate or pyruvate), and cofactor (NAD+ or NADH) in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known LDH inhibitor).
-
Add the LDH enzyme to all wells except for the blank.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the substrate (pyruvate and NADH for the forward reaction, or lactate and NAD+ for the reverse reaction) to all wells to start the reaction.
-
Measurement:
-
Direct Assay (UV): Immediately begin monitoring the change in absorbance at 340 nm over time. The rate of decrease in absorbance corresponds to NADH oxidation (pyruvate to lactate), while an increase corresponds to NAD+ reduction (lactate to pyruvate).
-
Coupled Assay (Colorimetric): After a specific incubation period, add the diaphorase/tetrazolium salt solution. This solution reacts with the NADH produced, generating a colored formazan product. The absorbance of this product is measured at a specific wavelength (e.g., 450-490 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: The Warburg Effect and LDH's Role
Caption: The Warburg effect in cancer cells, highlighting the central role of LDHA in converting pyruvate to lactate and regenerating NAD+ to sustain glycolysis. LDH inhibitors block this process.
Experimental Workflow: LDH Inhibition Assay
Caption: A generalized workflow for determining the inhibitory concentration (IC50) of a compound against lactate dehydrogenase.
Conclusion
This compound has been identified as a potential natural product-based inhibitor of lactate dehydrogenase. However, a significant gap exists in the current scientific literature regarding its quantitative efficacy. While a variety of other potent and well-characterized LDH inhibitors, both natural and synthetic, are available and serve as crucial tools in cancer metabolism research, further investigation is required to definitively establish the potency and mechanism of action of this compound as an LDH inhibitor. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations and for the broader understanding of LDH inhibition as a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Iristectorin A and Iristectorigenin A: Structure, Function, and Therapeutic Potential
A comprehensive examination of the isoflavonoids Iristectorin A and its aglycone, Iristectorigenin A, reveals distinct structural differences that underpin their varied biological activities. This guide provides a detailed comparison of their anti-cancer, anti-inflammatory, and antioxidant properties, supported by experimental data and elucidated signaling pathways, to inform researchers and drug development professionals.
Structural and Chemical Properties
This compound and Iristectorigenin A are naturally occurring isoflavones, primarily isolated from the rhizomes of plants such as Iris tectorum. Structurally, this compound is the 7-O-glucoside of Iristectorigenin A. This means that this compound possesses a glucose molecule attached to the hydroxyl group at the C7 position of the core isoflavone structure, while Iristectorigenin A lacks this sugar moiety. This glycosylation significantly impacts the molecules' polarity, solubility, and ultimately, their pharmacokinetic and pharmacodynamic properties.
| Property | This compound | Iristectorigenin A |
| Chemical Formula | C23H24O12 | C17H14O7 |
| Molecular Weight | 492.43 g/mol | 330.29 g/mol |
| Structure | Iristectorigenin A with a glucose moiety at C7-OH | Aglycone isoflavone |
Functional Comparison: A Data-Driven Analysis
Experimental evidence highlights the distinct yet overlapping therapeutic potential of these two compounds. Their efficacy in anticancer, anti-inflammatory, and antioxidant applications has been evaluated through various in vitro and in vivo studies.
Anticancer Activity
Both compounds have demonstrated promising anticancer activities, although quantitative data is more readily available for Iristectorigenin A.
Iristectorigenin A has shown significant cytotoxic effects against a range of cancer cell lines. In one study, its half-maximal inhibitory concentrations (IC50) were determined to be:
-
27.97 µM against HT-29 (colon cancer) cells[1]
-
35.47 µM against HeLa (cervical cancer) cells[1]
-
20.71 µM against A549 (lung cancer) cells[1]
This compound is reported to possess anti-cancer activities, particularly in breast cancer, and functions as a lactate dehydrogenase (LDH) inhibitor, an enzyme often upregulated in cancer cells.[2] However, specific IC50 values for its direct cytotoxicity against cancer cell lines are not as widely published. One study on 1,3-benzodioxole derivatives, which share some structural similarities, reported LDH-A inhibition with IC50 values in the micromolar range, suggesting a potential mechanism for this compound's anticancer effects.[2]
Anti-inflammatory Activity
Both molecules exhibit potent anti-inflammatory properties through the modulation of key signaling pathways.
Iristectorigenin A has been shown to ameliorate airway inflammation in asthmatic mice.[3] It achieves this by reducing the infiltration of inflammatory cells and decreasing the levels of pro-inflammatory cytokines such as IL-4, IL-5, and IL-33.[3]
Antioxidant Activity
The antioxidant capacity of these compounds has been evaluated using various assays.
Iristectorigenin A has demonstrated the ability to boost the body's antioxidant defenses against free radicals.[1] While specific IC50 values from DPPH or FRAP assays were not found in the immediate search results, its potential to mitigate oxidative stress-related diseases is highlighted.[1]
Quantitative data for the antioxidant activity of This compound is also not extensively detailed in the currently available literature.
Signaling Pathways
The biological activities of this compound and Iristectorigenin A are mediated through their interaction with various cellular signaling pathways.
Iristectorigenin A has been found to modulate the NOTCH2 signaling pathway , which plays a crucial role in cell differentiation and proliferation.[3] Additionally, related isoflavones like Irigenin have been shown to inactivate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is heavily involved in inflammation and cancer progression.[4] It is plausible that Iristectorigenin A also exerts its effects through this pathway.
This compound's primary identified mechanism of action is the inhibition of Lactate Dehydrogenase (LDH) , a key enzyme in anaerobic glycolysis. By inhibiting LDH, this compound can disrupt the metabolic processes that cancer cells rely on for rapid growth. The impact of this compound on other signaling pathways like MAPK or NF-κB requires further investigation.
Below are diagrams illustrating the potential signaling pathways modulated by these compounds.
Caption: Putative signaling pathways modulated by Iristectorigenin A.
Caption: Primary mechanism of anticancer action for this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the biological activities of this compound and Iristectorigenin A.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Iristectorigenin A for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50%.
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the LDH enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing lactate, NAD+, and a buffer is prepared.
-
Enzyme and Inhibitor Addition: LDH enzyme and various concentrations of the inhibitor (this compound) are added to the reaction mixture.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C).
-
Absorbance Measurement: The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time.
-
IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces LDH activity by 50%.
Anti-inflammatory Assay (LPS-induced Inflammation in Macrophages)
This assay evaluates the anti-inflammatory effects of compounds on immune cells.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound or Iristectorigenin A for a short period.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Cytokine Measurement: After a specific incubation time, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The reduction in cytokine levels in the presence of the test compounds indicates anti-inflammatory activity.
Antioxidant Assays (DPPH and FRAP)
These assays measure the free radical scavenging and reducing power of the compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of the stable free radical DPPH is prepared.
-
The test compound is added to the DPPH solution.
-
The decrease in absorbance at 517 nm is measured as the DPPH radical is scavenged by the antioxidant.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
A FRAP reagent containing a ferric-tripyridyltriazine complex is prepared.
-
The test compound is added to the FRAP reagent.
-
The reduction of the ferric complex to the ferrous form results in a colored product, and the absorbance is measured at 593 nm.
-
Conclusion
This compound and its aglycone, Iristectorigenin A, both exhibit significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The presence of a glucose moiety in this compound distinguishes its bioactivity, notably its role as an LDH inhibitor. In contrast, Iristectorigenin A has demonstrated potent, direct cytotoxicity against various cancer cell lines and modulates key inflammatory signaling pathways. Further quantitative studies on this compound are warranted to fully elucidate its comparative efficacy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic applications of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Iridin and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Iristectorin A's Effects in Different Cancer Cell Lines: A Comparative Guide
A comprehensive analysis of the anti-cancer properties of Iristectorin A and its related isoflavonoids, focusing on their effects across various cancer cell lines. This guide provides a comparative overview of cytotoxic activity, mechanisms of action, and the signaling pathways involved.
Due to the limited availability of specific research data on this compound, this guide focuses on the closely related and well-studied isoflavonoid, Tectorigenin, also isolated from Iris tectorum. We also include comparative data for other relevant isoflavones, Genistein and Biochanin A, to provide a broader context for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Isoflavones Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Tectorigenin and other isoflavones in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Tectorigenin | A2780 | Ovarian Cancer | 48.67 ± 0.31 | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | |
| GBM-8401 | Glioblastoma | ~200-300 (Significant cell cycle arrest) | 24 | |
| GBM-8901 | Glioblastoma | ~200-300 (Significant cell cycle arrest) | 24 | |
| Genistein | LNCaP | Prostate Cancer | 10-20 | Not Specified |
| PC-3 | Prostate Cancer | 10-20 | Not Specified | |
| Biochanin A | A549 | Lung Cancer | Not Specified | 24, 48, 72 |
| 95D | Lung Cancer | Not Specified | 24, 48, 72 |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Tectorigenin has been shown to exert its anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.
In Prostate Cancer (LNCaP cells):
-
Downregulates the expression of Prostate-Derived Ets Factor (PDEF), Prostate-Specific Antigen (PSA), Insulin-like Growth Factor-1 Receptor (IGF-1R), and human Telomerase Reverse Transcriptase (hTERT)[1].
-
Upregulates the expression of Tissue Inhibitor of Metalloproteinases-3 (TIMP-3), which is known to induce apoptosis[1].
In Glioblastoma (GBM-8401 and GBM-8901 cells):
-
Induces G0/G1 phase cell cycle arrest in a dose-dependent manner[2][3].
-
Reduces the levels of phosphorylated Retinoblastoma protein (p-RB) and Cyclin-Dependent Kinase 4 (CDK4)[2][3].
-
Induces apoptosis at higher concentrations[2].
In other cancer types:
-
Modulates the NF-κB and JNK/ERK signaling pathways[2].
-
In a spinal cord injury cell model, Tectorigenin was found to alleviate apoptosis and inflammation by inhibiting the insulin-like growth factor-binding protein 6[4].
Experimental Protocols
MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Western Blotting for Apoptosis Protein Detection
Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by Tectorigenin.
Conclusion
While direct and extensive data on this compound remains limited, the available research on the related isoflavonoid, Tectorigenin, provides valuable insights into the potential anti-cancer mechanisms of this class of compounds. Tectorigenin demonstrates significant cytotoxic activity against a range of cancer cell lines by inducing apoptosis and causing cell cycle arrest through the modulation of key signaling pathways. Further research is warranted to fully elucidate the specific effects of this compound and to directly compare its efficacy with that of Tectorigenin and other isoflavones. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the therapeutic potential of these natural products in oncology.
References
- 1. Tectorigenin and other phytochemicals extracted from leopard lily Belamcanda chinensis affect new and established targets for therapies in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tectorigenin alleviates the apoptosis and inflammation in spinal cord injury cell model through inhibiting insulin-like growth factor-binding protein 6 - PMC [pmc.ncbi.nlm.nih.gov]
Iristectorin A: A Potential Synergistic Partner in Chemotherapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Natural compounds, in particular, are being explored for their potential to synergize with conventional chemotherapy drugs, enhancing their efficacy while mitigating side effects. Iristectorin A, a flavonoid isolated from the plant Iris tectorum, has demonstrated various biological activities, including anti-inflammatory and antioxidant effects. This guide provides an objective comparison of the available data on the synergistic effects of this compound with chemotherapy drugs, focusing on the underlying mechanisms and experimental evidence.
This compound and Cisplatin: A Chemo-Protective Synergy
Current research highlights a significant synergistic interaction between this compound and the widely used chemotherapy drug, cisplatin. However, the synergy observed is primarily in a chemo-protective context, where this compound mitigates the toxic side effects of cisplatin on healthy tissues, rather than directly enhancing its tumor-killing activity.
A key study demonstrated that this compound can ameliorate cisplatin-induced liver and kidney damage in mice. This protective effect is attributed to the modulation of the Nrf2/HO-1 signaling pathway, a critical pathway in the cellular defense against oxidative stress.
Quantitative Data: Protective Effects of this compound with Cisplatin
| Parameter | Cisplatin Alone | This compound + Cisplatin | Fold Change/Protection | Reference |
| Liver Function | [1] | |||
| AST (U/L) | Elevated | Reduced by ~12% | Protective | [1] |
| ALT (U/L) | Elevated | Reduced by ~15% | Protective | [1] |
| ALP (U/L) | Elevated | Reduced by ~11% | Protective | [1] |
| Kidney Function | [1] | |||
| BUN (mmol/L) | Elevated | Reduced by ~21% | Protective | [1] |
| Creatinine (μmol/L) | Elevated | Reduced by ~15% | Protective | [1] |
| Oxidative Stress Markers | [1] | |||
| Liver MDA | Increased | Reduced by ~29% | Protective | [1] |
| Kidney MDA | Increased | Reduced by ~28% | Protective | [1] |
| Liver GSH | Decreased | Increased by 47-60% | Protective | [1] |
| Kidney GSH | Decreased | Increased by 47-60% | Protective | [1] |
| Liver SOD | Decreased | Increased by 85-70% | Protective | [1] |
| Kidney SOD | Decreased | Increased by 85-70% | Protective | [1] |
| Liver CAT | Decreased | Increased by 90-55% | Protective | [1] |
| Kidney CAT | Decreased | Increased by 90-55% | Protective | [1] |
| Apoptosis Markers | [1] | |||
| Liver Bax | Increased | Reduced by 0.7-0.8 fold | Protective | [1] |
| Kidney Bax | Increased | Reduced by 0.7-0.8 fold | Protective | [1] |
| Liver Caspase-3 | Increased | Reduced by 0.8 fold | Protective | [1] |
| Kidney Caspase-3 | Increased | Reduced by 0.8 fold | Protective | [1] |
| Liver Bcl-2 | Decreased | Increased by 1.3-1.7 fold | Protective | [1] |
| Kidney Bcl-2 | Decreased | Increased by 1.3-1.7 fold | Protective | [1] |
Signaling Pathway: Nrf2/HO-1 Activation by this compound
The protective mechanism of this compound against cisplatin-induced toxicity is primarily mediated by the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress induced by cisplatin, this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1, SOD, and CAT. This cascade helps to neutralize reactive oxygen species (ROS) and protect cells from damage.
This compound with Doxorubicin and Paclitaxel: An Unexplored Frontier
Despite the promising chemo-protective synergy observed with cisplatin, there is currently a lack of published scientific literature detailing the synergistic or antagonistic effects of this compound in combination with other major chemotherapy drugs such as doxorubicin and paclitaxel. This represents a significant knowledge gap and a potential area for future research.
Experimental Protocols
To facilitate further research in this area, the following are detailed methodologies for key experiments cited in the study of this compound and cisplatin.
Animal Model for Chemo-Protection Study
-
Animal Strain: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping:
-
Control group: Vehicle (e.g., saline) administration.
-
Cisplatin group: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg).
-
This compound group: Daily oral gavage of this compound (e.g., 25 or 50 mg/kg) for a predefined period.
-
Combination group: Daily oral gavage of this compound for a predefined period followed by a single i.p. injection of cisplatin.
-
-
Sample Collection: At the end of the experimental period (e.g., 72 hours after cisplatin injection), collect blood samples for serum biochemistry analysis and harvest liver and kidney tissues for histopathology, oxidative stress, and protein expression analyses.
Biochemical Analysis
-
Serum Separation: Centrifuge collected blood at 3000 rpm for 15 minutes to separate serum.
-
Parameter Measurement: Use commercial assay kits to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Blood Urea Nitrogen (BUN), and Creatinine according to the manufacturer's instructions.
Oxidative Stress Marker Analysis
-
Tissue Homogenization: Homogenize liver and kidney tissues in cold phosphate-buffered saline (PBS).
-
Parameter Measurement: Use commercial assay kits to measure the levels of Malondialdehyde (MDA), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT) in the tissue homogenates as per the manufacturer's protocols.
Western Blot Analysis
-
Protein Extraction: Extract total protein from liver and kidney tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against Nrf2, HO-1, Bax, Bcl-2, and Caspase-3 overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Assessing Chemo-Protective Synergy
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound holds promise as a chemo-protective agent when used in combination with cisplatin. Its ability to mitigate drug-induced organ toxicity through the activation of the Nrf2/HO-1 pathway is a significant finding that warrants further investigation.
However, the exploration of this compound's synergistic potential with other chemotherapeutic agents like doxorubicin and paclitaxel remains a critical unmet need in research. Future studies should focus on:
-
Investigating Synergistic Anticancer Effects: Designing in vitro and in vivo studies to determine if this compound can enhance the cancer-killing capabilities of doxorubicin and paclitaxel. This would involve assessing parameters like IC50 values, combination indices, and effects on tumor growth in relevant cancer models.
-
Elucidating Mechanisms of Action: If synergistic anticancer effects are observed, it will be crucial to unravel the underlying molecular mechanisms, which may involve modulation of apoptosis, cell cycle regulation, or other cancer-related signaling pathways.
-
Optimizing Combination Regimens: Determining the optimal dosing and scheduling of this compound in combination with different chemotherapy drugs to maximize therapeutic benefits while minimizing toxicity.
References
comparing the metabolic impact of Iristectorin A to known metabolic inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic impact of the isoflavone Iristectorin A in contrast to well-characterized inhibitors of glycolysis and oxidative phosphorylation. This guide provides a comparative overview of their mechanisms, supported by experimental data and detailed protocols, to aid in the design and interpretation of metabolic studies.
While specific experimental data on the direct metabolic impact of this compound is not yet available, this guide draws upon the known metabolic effects of structurally similar isoflavones, such as tectorigenin and genistein, to provide a potential framework for its action. This information is juxtaposed with the well-documented effects of potent and specific inhibitors of key metabolic pathways.
Comparative Overview of Metabolic Impact
The following table summarizes the known and potential effects of this compound and established metabolic inhibitors on key cellular metabolic processes. The data for this compound is inferred from studies on related isoflavones and should be considered hypothetical pending direct experimental validation.
| Compound | Target Pathway | Primary Mechanism of Action | Effect on Glycolysis (ECAR) | Effect on Oxidative Phosphorylation (OCR) |
| This compound (inferred) | Multiple Pathways | Potential modulation of AMPK and SIRT1 signaling | Likely modest or context-dependent effects | Potential for modulation; may enhance mitochondrial function |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | Competitive inhibitor of Hexokinase | Strong Inhibition | Indirectly decreased due to substrate limitation |
| Rotenone | Oxidative Phosphorylation | Inhibitor of Mitochondrial Complex I | Compensatory Increase | Strong Inhibition |
| Oligomycin | Oxidative Phosphorylation | Inhibitor of ATP Synthase (Complex V) | Compensatory Increase | Strong Inhibition |
| FCCP | Oxidative Phosphorylation | Mitochondrial Uncoupler (protonophore) | Variable | Maximal Increase followed by collapse |
Delving into the Mechanisms of Action
This compound and Related Isoflavones: this compound is an isoflavone, a class of compounds known to exert a range of biological effects, including influencing cellular metabolism. While direct studies on this compound's metabolic targets are scarce, research on related isoflavones like genistein and daidzein suggests potential modulation of key metabolic signaling pathways. These pathways include the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which are central regulators of cellular energy homeostasis. Activation of these pathways can lead to enhanced mitochondrial biogenesis and function, as well as improved glucose and lipid metabolism. It is important to note that the effects of isoflavones are often context-dependent and may vary with cell type and metabolic state.
Known Metabolic Inhibitors:
-
2-Deoxy-D-glucose (2-DG): A glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of hexokinase, effectively shutting down glycolysis.
-
Rotenone: A potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By blocking the transfer of electrons from NADH to ubiquinone, rotenone halts oxidative phosphorylation and cellular respiration.
-
Oligomycin: An inhibitor of the F₀ subunit of ATP synthase (Complex V). It blocks the proton channel, preventing the influx of protons into the mitochondrial matrix and thereby inhibiting the synthesis of ATP. This leads to a buildup of the proton gradient and a subsequent halt of the electron transport chain.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): A classical mitochondrial uncoupling agent. As a protonophore, it shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples electron transport from ATP synthesis, leading to a maximal oxygen consumption rate as the electron transport chain attempts to compensate for the dissipated proton gradient, without the production of ATP.
Visualizing the Pathways and Processes
A Head-to-Head Battle for Tumor Suppression: Iristectorin A vs. FX11
In the landscape of oncological research, the quest for effective tumor growth inhibitors is paramount. This guide provides a comparative analysis of two such compounds, Iristectorin A and FX11. While no direct head-to-head studies have been published, this report synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective anti-tumor activities, mechanisms of action, and the experimental frameworks used to evaluate them.
At a Glance: this compound vs. FX11
| Feature | This compound | FX11 |
| Primary Mechanism | Inhibition of PI3K/Akt and Bcl-2/Bax signaling pathways, induction of apoptosis. | Inhibition of Lactate Dehydrogenase A (LDHA), disruption of glycolysis. |
| Reported In Vivo Efficacy | Inhibition of prostate cancer xenograft growth. | Inhibition of lymphoma and pancreatic cancer xenograft growth. |
| Reported In Vitro Efficacy | Cytotoxic effects on breast cancer cell lines; induction of apoptosis in prostate cancer cells. | Decreased cell viability in neuroblastoma cell lines; induction of apoptosis. |
In-Depth Analysis: Mechanism of Action
This compound: This natural flavonoid has been shown to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis. Evidence suggests that this compound can inhibit the PI3K/Akt pathway, a critical regulator of cell growth and proliferation. Furthermore, it appears to influence the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Bcl-2, ultimately leading to programmed cell death (apoptosis) in cancer cells.
FX11: As a selective inhibitor of Lactate Dehydrogenase A (LDHA), FX11 targets the metabolic engine of many cancer cells. By blocking LDHA, FX11 disrupts aerobic glycolysis, a process known as the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This metabolic disruption leads to a reduction in lactate production, cellular stress, and ultimately, apoptosis. The reported Ki (inhibition constant) for FX11 against LDHA is 8 μM, and it has been shown to inhibit aerobic glycolysis in neuroblastoma cell lines at a concentration of 10 μM[1].
Preclinical Efficacy: A Comparative Look
Due to the absence of a direct comparative study, this section presents data from separate preclinical investigations of this compound and FX11.
In Vivo Tumor Growth Inhibition
This compound: In a study utilizing a prostate cancer xenograft model, this compound demonstrated the ability to inhibit tumor growth. While specific dosage and complete treatment schedule details from the available literature are limited, visual data from the study indicates a noticeable reduction in tumor volume over time when compared to a control group[2].
FX11: FX11 has been evaluated in several in vivo models. In a human P493 B-cell lymphoma xenograft model, daily intraperitoneal (i.p.) injections of 42 μg of FX11 resulted in a remarkable inhibition of tumor growth[3]. In patient-derived pancreatic cancer xenografts, i.p. administration of FX11 at a dose of 2.2 mg/kg for four weeks led to a delay in tumor progression[1][4].
Table 1: Summary of In Vivo Tumor Growth Inhibition Data
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | Prostate Cancer Xenograft | Not explicitly stated | Inhibition of tumor growth observed[2]. |
| FX11 | P493 B-cell Lymphoma Xenograft | 42 μ g/day , i.p., for 10-14 days | Remarkable inhibition of tumor growth[3]. |
| FX11 | Patient-Derived Pancreatic Cancer Xenograft | 2.2 mg/kg, i.p., for 4 weeks | Delayed tumor progression[1][4]. |
In Vitro Anti-Tumor Effects
This compound: this compound has shown cytotoxic effects against breast cancer cell lines[5]. In prostate cancer cells, it has been observed to induce apoptosis, a key mechanism of its anti-tumor action[2].
FX11: In vitro studies with neuroblastoma cell lines have shown that FX11 decreases cell viability. This effect was observed to begin at 48 to 72 hours of treatment[1]. Furthermore, FX11 has been shown to induce apoptosis in these cells[1].
Experimental Protocols
This compound: Prostate Cancer Xenograft Model (General Protocol Outline)
Based on typical xenograft studies, the protocol likely involved the following steps:
-
Cell Culture: Human prostate cancer cells were cultured in appropriate media.
-
Animal Model: Immunocompromised mice were used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group would have received this compound, likely via systemic administration (e.g., intraperitoneal or intravenous injection), though the exact route and vehicle are not specified in the available abstracts.
-
Tumor Measurement: Tumor volume was measured periodically using calipers.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the tumor volumes between the treated and control groups.
FX11: Lymphoma Xenograft Model[3]
-
Cell Line: P493 human B-cell lymphoma cells were used.
-
Animal Model: SCID mice were utilized.
-
Tumor Implantation: 2.0 × 10^7 P493 cells were injected subcutaneously into the mice.
-
Treatment Initiation: When tumor volume reached approximately 200 mm³, daily intraperitoneal injections were initiated.
-
Dosing: Mice were treated with 42 μg of FX11 daily for 10-14 days. A control group received a vehicle injection (2% v/v DMSO).
-
Tumor Volume Measurement: Tumor dimensions (length and width) were measured every 4 days using digital calipers, and the volume was calculated using the formula: [length (mm) × width (mm) × width (mm) × 0.52].
-
Data Representation: Results were presented as the average tumor volume ± SEM.
FX11: Patient-Derived Pancreatic Cancer Xenograft Model[1][4]
-
Tumor Source: Patient-derived pancreatic cancer xenografts were used.
-
Animal Model: Athymic nude mice were the hosts.
-
Tumor Implantation: Tumor pieces of approximately 1-2 mm³ were implanted subcutaneously into the flanks of the mice.
-
Treatment Initiation: When established tumors reached a volume of approximately 200 mm³, treatment commenced.
-
Dosing: Mice were administered FX11 at a dose of 2.2 mg/kg via intraperitoneal injection for four weeks. A vehicle-treated group served as the control.
-
Efficacy Endpoint: The primary outcome was the relative tumor growth inhibition (TGI) on day 28 compared to the vehicle-treated mice.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. Therapeutic targeting of the Warburg effect in pancreatic cancer relies on an absence of p53 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Estrogenic and Breast Cancer Inhibitory Activities of Chemical Constituents Isolated from Rheum undulatum L - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of Iristectorin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of Iristectorin A, a natural isoflavone with anti-cancer properties, with its putative cellular target, lactate dehydrogenase (LDH). Due to the limited publicly available data on the direct binding of this compound to LDH, this guide uses a combination of established methodologies and comparative data from other known LDH inhibitors to illustrate a comprehensive validation workflow. This approach serves as a robust template for researchers seeking to characterize the mechanism of action of novel small molecule inhibitors.
Introduction to this compound and its Target: Lactate Dehydrogenase (LDH)
This compound is a natural product isolated from Iris tectorum that has demonstrated anti-cancer activities.[1] Emerging evidence suggests that its therapeutic effects may be mediated through the inhibition of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[2]
Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate. In many cancer cells, a metabolic switch to aerobic glycolysis (the Warburg effect) leads to an increased reliance on LDH activity for energy production and the maintenance of a high glycolytic flux.[3][4] Inhibition of LDH is therefore a promising strategy in cancer therapy.
This guide outlines key experimental approaches to confirm that this compound directly binds to and engages LDH within a cellular context, and compares its potential efficacy with other established LDH inhibitors.
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target in a cellular environment is a critical step in drug discovery.[5] The following are key experimental protocols that can be employed to validate the interaction between this compound and LDH.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement in intact cells.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., breast cancer cell line) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble LDH remaining in the supernatant by Western blotting or other protein detection methods like mass spectrometry.[7]
-
Data Analysis: Plot the amount of soluble LDH as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure the binding kinetics and affinity of a small molecule to a purified protein.[3]
Experimental Protocol:
-
Protein Immobilization: Immobilize purified recombinant human LDH onto a sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation: Place a solution of purified LDH in the sample cell of the calorimeter and a solution of this compound in the injection syringe.
-
Titration: Inject small aliquots of the this compound solution into the LDH solution at a constant temperature.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of this compound to LDH. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Quantitative Data and Comparison with Alternatives
While specific experimental data for this compound's binding to LDH is not yet publicly available, the following tables provide a template for how such data would be presented and compared with other known LDH inhibitors. For illustrative purposes, data for Quercetin, another natural flavonoid LDH inhibitor, is included as a proxy for this compound.
Disclaimer: The quantitative data presented for this compound in the following tables is hypothetical and based on values reported for the structurally similar natural compound Quercetin for illustrative purposes. These values should be experimentally determined for this compound.
Table 1: Comparison of IC50 Values for LDH Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |
| This compound (Quercetin as proxy) | LDH | ~10-50 | Varies by study |
| GSK2837808A | LDHA | 0.0026 | Recombinant hLDHA |
| (R)-GNE-140 | LDHA/B | 0.003 (LDHA), 0.005 (LDHB) | Recombinant hLDHA/B |
| Sodium Oxamate | LDHA | 20-120 (nM) | Gastric cancer cell lines |
| FX-11 | LDHA | <10 | Renal cancer cells |
| Lonidamine | LDH | Varies | Breast cancer cells |
Table 2: Biophysical Characterization of LDH Inhibitors
| Compound | Method | Binding Affinity (KD) | Stoichiometry (n) |
| This compound (Illustrative) | SPR | (To be determined) | (To be determined) |
| This compound (Illustrative) | ITC | (To be determined) | (To be determined) |
| Compound X (Example) | SPR | 1.2 µM | 1:1 |
| Compound Y (Example) | ITC | 500 nM | 1.05 |
Visualizing Pathways and Workflows
LDH Signaling Pathway in Cancer Metabolism
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity chromatography of lactate dehydrogenase on immobilized nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difference spectroscopic and kinetic studies on the interaction of lactate dehydrogenase with structurally related triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Iristectorin A: A Guide for Laboratory Professionals
Chemical and Physical Properties of Iristectorin A
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C23H24O12 |
| Molecular Weight | 492.43 g/mol [1][2] |
| CAS Number | 37744-61-9[2] |
| Appearance | Solid (form may vary) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month[2][3] |
Standard Operating Procedure for Disposal
The following step-by-step guide outlines a recommended procedure for the disposal of this compound waste. This protocol is based on general principles for handling non-volatile, solid chemical waste of unknown toxicity.
Experimental Protocol: Disposal of this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and labware (e.g., pipette tips, microfuge tubes) in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate amount.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The label should specify all chemical components of the solution and their approximate concentrations. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use only approved, leak-proof containers for waste collection.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secure secondary containment area to prevent spills.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Documentation: Maintain a log of all this compound waste generated, including the date, quantity, and disposal request date.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on and adhere to the specific hazardous waste management policies and procedures established by their institution's Environmental Health and Safety department.
References
Essential Safety and Operational Protocols for Handling Iristectorin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the use of Iristectorin A in a laboratory setting. It is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of any available Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling isoflavonoid compounds and chemicals with unknown toxicity. A comprehensive risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat that is fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Small spills should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. The area should then be decontaminated. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Operational Plan: Handling and Storage
| Aspect | Procedure |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Unpack in a designated area, preferably within a chemical fume hood, while wearing appropriate PPE. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are -20°C for long-term storage (up to 1 month) and -80°C for extended periods (up to 6 months). |
| Weighing and Solution Preparation | Perform all weighing and solution preparation in a chemical fume hood to avoid inhalation of powder and to contain any potential spills. |
| Labeling | All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on its known anti-cancer properties.
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cancer cell lines with this compound to assess its biological effects.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For in vivo studies, a stock solution can be prepared in 10% DMSO and 90% corn oil.
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess the effects of the treatment.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR signaling pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time as described in the cell culture protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.[1][2][3]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1][3]
Signaling Pathways and Experimental Workflows
This compound and the PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to exhibit anti-cancer activity, in part, by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is a common feature of many cancers. The diagram below illustrates the proposed mechanism of this compound's inhibitory action.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis.
This compound and the Nrf2/HO-1 Signaling Pathway
This compound is also known to modulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by inducers like this compound, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).
Caption: this compound activates the Nrf2/HO-1 pathway, leading to an enhanced cellular antioxidant response.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines the logical flow of experiments to characterize the anti-cancer effects of this compound.
Caption: A typical experimental workflow to investigate the anti-cancer properties of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
